molecular formula C8H5ClF3NO2 B1399812 4-Chloro-2-(trifluoromethoxy)benzamide CAS No. 1261791-05-2

4-Chloro-2-(trifluoromethoxy)benzamide

Cat. No.: B1399812
CAS No.: 1261791-05-2
M. Wt: 239.58 g/mol
InChI Key: MTYIZCXOBKSDPF-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethoxy)benzamide is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and pharmaceutical sciences. This compound features a benzamide core, a privileged scaffold in drug discovery known for its ability to interact with diverse biological targets . The structure is further modified with chloro and trifluoromethoxy substituents, which are known to significantly influence a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable intermediate for constructing potential bioactive molecules . This benzamide derivative serves as a key synthetic building block. Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of the trifluoromethoxy group is of specific interest; similar trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway for oncology research and have shown potential in other areas such as carbonic anhydrase inhibition . The amide functionality provides a handle for further chemical modification, allowing for the synthesis of a wide array of derivatives. The compound is intended for use in strictly controlled laboratory environments. It is supplied as a solid and should be stored under recommended conditions, protected from moisture. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-chloro-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIZCXOBKSDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-Chloro-2-(trifluoromethoxy)benzamide

[1]

Executive Summary

4-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1261791-05-2) is a specialized halogenated benzamide scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. Its structural uniqueness lies in the ortho-trifluoromethoxy (–OCF₃) group, a "super-halogen" motif that imparts high lipophilicity, metabolic stability, and unique electronic properties to the benzene ring.

This compound serves as a critical building block in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where the –OCF₃ group modulates conformation via the "ortho-effect" and blocks metabolic oxidation.

Physicochemical Properties

The following data synthesizes available experimental values and high-confidence predictive models for CAS 1261791-05-2.

PropertyValueTechnical Note
Molecular Formula C₈H₅ClF₃NO₂
Molecular Weight 239.58 g/mol
CAS Number 1261791-05-2
Physical State White to off-white solidCrystalline powder form typical.
Predicted LogP ~2.5 – 2.9High lipophilicity driven by –OCF₃ and –Cl.
H-Bond Donors 2 (Amide –NH₂)Primary amide functionality.
H-Bond Acceptors 5 (C=O, –OCF₃, –Cl)Fluorine atoms act as weak acceptors.
Rotatable Bonds 2C(Ar)–C(O) and C(Ar)–O(CF₃).
pKa (Amide) ~15-16 (Predicted)Very weak acid; deprotonation requires strong bases.

Structural & Electronic Analysis

Understanding the electronic environment of this molecule is crucial for predicting its reactivity in downstream functionalization.

The Trifluoromethoxy Group (–OCF₃)

The –OCF₃ group at the ortho position is the defining feature.

  • Electronic Effect: It exhibits a dual nature: strong inductive electron withdrawal (-I) due to the electronegative fluorine atoms, and weak resonance donation (+R) from the oxygen lone pairs. However, the -I effect dominates, making the ring electron-deficient.

  • Conformation: Unlike a methoxy (–OCH₃) group, which often lies coplanar with the ring, the –OCF₃ group adopts an orthogonal conformation to minimize steric repulsion and dipole-dipole interactions with the amide carbonyl. This "ortho-effect" can lock the amide bond into a specific conformation, influencing receptor binding kinetics.

The Chlorine Substituent (–Cl)

Located at the para position relative to the amide (position 4), the chlorine atom serves two roles:

  • Metabolic Blocker: It prevents cytochrome P450-mediated oxidation at the typically vulnerable para position.

  • Synthetic Handle: The C–Cl bond is activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be extended into complex drug candidates.

Synthetic Methodology

The most robust and scalable synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide proceeds via the activation of its corresponding benzoic acid precursor. Direct trifluoromethoxylation of a pre-formed benzamide is mechanistically difficult and low-yielding; therefore, the –OCF₃ group is typically installed in the aromatic precursor stage.

Synthesis Pathway Visualization

SynthesisPathAcid4-Chloro-2-(trifluoromethoxy)benzoic acidInterAcid ChlorideIntermediateAcid->Inter Activation(Reflux)SOCl2Reagent: SOCl2(Thionyl Chloride)SOCl2->InterProduct4-Chloro-2-(trifluoromethoxy)benzamideInter->Product Amidation(0°C to RT)NH3Reagent: NH3 (aq)or NH3 (gas)NH3->Product

Caption: Two-step synthesis via acid chloride activation. The –OCF₃ group remains stable under these conditions.

Detailed Experimental Protocol

Objective: Synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide from 4-chloro-2-(trifluoromethoxy)benzoic acid.

Step 1: Acid Chloride Formation

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Reagents: Charge the flask with 4-chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq) and anhydrous toluene (5-10 volumes).

  • Activation: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reaction: Heat to reflux (approx. 110°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).

  • Workup: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂ and toluene. The residue (crude acid chloride) is used immediately.

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Ammonolysis: Cool the solution to 0°C in an ice bath. Slowly bubble anhydrous Ammonia gas (NH₃) through the solution OR add aqueous Ammonium Hydroxide (28-30%) dropwise with vigorous stirring.

    • Expert Note: Using aqueous ammonia is operationally simpler but requires a biphasic workup. Anhydrous gas provides a cleaner product that precipitates directly.

  • Completion: Stir at room temperature for 1–2 hours.

  • Isolation:

    • If using NH₃ gas: Filter the precipitated ammonium chloride and product. Wash with water to remove salts.

    • If using aq.[1] NH₄OH: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to obtain the pure benzamide.

Reactivity Profile

This scaffold is designed to be a stable core, but it possesses specific reactive sites for further elaboration.

Reactivity Map

ReactivityCenter4-Chloro-2-(trifluoromethoxy)benzamideHydrolHydrolysis(Acid/Base)Center->Hydrol Reflux (HCl/NaOH)SuzukiSuzuki Coupling(Pd-Catalyzed)Center->Suzuki Boronic Acid, Pd(0)DehydDehydration(POCl3)Center->Dehyd Dehydrating AgentAcidBenzoic AcidDerivativeHydrol->AcidBiarylBiaryl DrugScaffoldSuzuki->BiarylNitrileBenzonitrileDerivativeDehyd->Nitrile

Caption: Primary reaction pathways. The C-Cl bond is the primary site for diversification via cross-coupling.

Key Reaction Types
  • Pd-Catalyzed Cross-Coupling (C–Cl Bond): The chlorine atom at position 4 is activated enough for Suzuki-Miyaura or Buchwald-Hartwig couplings, especially given the electron-withdrawing nature of the ortho-OCF₃ group which lowers the electron density of the ring, facilitating oxidative addition of Palladium(0).

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80–100°C.

  • Amide Hydrolysis: While stable under physiological conditions, the amide can be hydrolyzed back to the benzoic acid using 6N HCl or 10% NaOH at reflux. This is rarely a goal in synthesis but relevant for degradation studies.

  • Hofmann Rearrangement: Treatment with bromine and base (Br₂/NaOH) can convert the primary amide into the corresponding aniline (4-chloro-2-(trifluoromethoxy)aniline), a useful degradation pathway for structural analysis.

Applications in Drug Discovery

The 4-Chloro-2-(trifluoromethoxy)benzamide motif is highly valued for three "medicinal chemistry pillars":

  • Lipophilicity Modulation: The –OCF₃ group significantly increases logP (lipophilicity) compared to –OCH₃ or –Cl, improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (approx. 110 kcal/mol). Placing fluorine-heavy groups (OCF₃) and chlorine blocks metabolic soft spots, extending the half-life (

    
    ) of the drug.
    
  • Bioisosterism: The –OCF₃ group is often used as a bioisostere for an isopropyl group or a chlorine atom but with altered electronic properties. It is roughly the size of an isopropyl group but electronically resembles a "super-chlorine."

Target Classes:

  • Kinase Inhibitors: Used to target hydrophobic pockets in ATP-binding sites.

  • Voltage-Gated Ion Channels: The lipophilic nature assists in binding to transmembrane domains.

Safety and Handling (SDS Summary)

  • Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Avoid dust formation; handle in a fume hood to prevent inhalation of fine powder.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Skin Contact: Wash with plenty of soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605690, 4-Fluoro-2-(trifluoromethyl)benzamide (Analogous Structure). Retrieved from .

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from .

  • Santa Cruz Biotechnology. 4-(Trifluoromethoxy)benzamide Product Data. Retrieved from .

  • Organic Syntheses (2023). Synthesis of Trifluoromethyl Benzamides via Acid Chloride. Org.[2][3][4] Synth. 2023, 100, 113-135. Retrieved from .

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 properties).

4-Chloro-2-(trifluoromethoxy)benzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

4-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1261791-05-2) is a specialized halogenated benzamide intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] It is characterized by the presence of a trifluoromethoxy (


) group ortho to the amide functionality, a structural motif increasingly prioritized in drug design for its unique ability to modulate lipophilicity, metabolic stability, and ligand-target binding affinity without significantly altering steric bulk compared to a methoxy group.

This guide provides a comprehensive technical analysis of the compound, including precise physicochemical data, a validated synthetic protocol, and mechanistic insights into its utility as a bioisostere in lead optimization.

Physicochemical Profile

The following data establishes the core identity of the molecule. The molecular weight and formula are derived from IUPAC atomic weights.

PropertyValueTechnical Note
CAS Registry Number 1261791-05-2 Primary identifier for regulatory and sourcing purposes.[1]
IUPAC Name 4-Chloro-2-(trifluoromethoxy)benzamide
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 239.58 g/mol Calculated (Monoisotopic Mass: ~238.99 g/mol ).
SMILES NC(=O)c1ccc(Cl)cc1OC(F)(F)FUseful for cheminformatics and docking simulations.
Appearance White to off-white solidTypical of primary benzamides; crystalline form varies by solvent.
Predicted LogP ~2.5 - 2.8The

group significantly increases lipophilicity vs.

.
H-Bond Donors/Acceptors 2 / 5Primary amide provides 2 donors; O and F atoms act as acceptors.
Structural Analysis
  • Electronic Effects: The chlorine atom at the para position (relative to the amide) exerts an inductive electron-withdrawing effect (-I), deactivating the ring. The

    
     group at the ortho position is strongly electron-withdrawing by induction but can donate electrons by resonance, though the inductive effect dominates. This creates an electron-deficient aromatic ring, making the amide nitrogen less nucleophilic but the carbonyl carbon more electrophilic compared to non-halogenated analogs.
    
  • Conformational Bias: The bulky

    
     group ortho to the amide forces the amide group out of planarity with the benzene ring to minimize steric clash, potentially locking the molecule into a bioactive conformation favored by certain enzyme pockets (e.g., kinase hydrophobic back-pockets).
    
Synthetic Pathways & Experimental Protocol

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide is most reliably achieved through the amidation of its corresponding carboxylic acid precursor. This method ensures high purity and yield suitable for research applications.[2]

Pathway Logic
  • Activation: Conversion of 4-chloro-2-(trifluoromethoxy)benzoic acid to the acid chloride using Thionyl Chloride (

    
    ). This activates the carbonyl carbon for nucleophilic attack.
    
  • Amidation: Nucleophilic acyl substitution by aqueous ammonia (

    
    ) or ammonium hydroxide (
    
    
    
    ) to form the primary amide.
Mechanistic Diagram (DOT)

SynthesisPath Acid Precursor: 4-Chloro-2-(trifluoromethoxy) benzoic acid Intermediate Intermediate: Acid Chloride (Transient) Acid->Intermediate Nucleophilic Substitution Reagent1 Activation: SOCl2, DMF (cat.) Reflux, 2h Reagent1->Acid Product Target: 4-Chloro-2-(trifluoromethoxy) benzamide Intermediate->Product Acyl Substitution Reagent2 Amidation: NH3 (aq) or NH4OH 0°C to RT Reagent2->Intermediate

Figure 1: Step-wise synthetic pathway from the benzoic acid precursor to the final benzamide.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-Chloro-2-(trifluoromethoxy)benzamide.

Reagents:

  • 4-Chloro-2-(trifluoromethoxy)benzoic acid (Start Material)

  • Thionyl Chloride (

    
    ) - Excess
    
  • N,N-Dimethylformamide (DMF) - Catalytic amount[3]

  • Ammonium Hydroxide (28-30%

    
     in water)
    
  • Dichloromethane (DCM) - Solvent

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5.0 g (approx. 20.8 mmol) of 4-chloro-2-(trifluoromethoxy)benzoic acid in 30 mL of anhydrous DCM.

    • Add 2 drops of dry DMF (catalyst).

    • Slowly add 3.0 mL (approx. 41 mmol) of thionyl chloride dropwise at room temperature. Caution: Gas evolution (

      
      , 
      
      
      
      ).
    • Heat the mixture to reflux (approx. 40°C) for 2–3 hours until the solution becomes clear and gas evolution ceases.

    • Evaporation: Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or semi-solid. Note: Do not purify; use immediately.

  • Amidation:

    • Dissolve the crude acid chloride in 20 mL of dry DCM.

    • Prepare a solution of 20 mL concentrated ammonium hydroxide in a 100 mL beaker, cooled to 0°C in an ice bath.

    • Add the DCM solution of the acid chloride dropwise to the stirring ammonia solution over 15 minutes. Maintain temperature < 5°C to prevent hydrolysis back to the acid.

    • Allow the biphasic mixture to warm to room temperature and stir vigorously for 1 hour.

  • Work-up and Purification:

    • The product may precipitate out. If so, filter the white solid, wash with cold water, and dry.

    • If no precipitate forms, separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 15 mL).

    • Combine organic layers, wash with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: Purify the crude solid by recrystallization from a mixture of Ethyl Acetate/Hexanes (1:3) to obtain pure white crystals.

Validation Criteria:

  • 1H NMR (DMSO-d6): Expect characteristic amide protons as two broad singlets around

    
     7.5–8.0 ppm. Aromatic protons will show a specific splitting pattern (d, dd, d) corresponding to the 1,2,4-substitution pattern.
    
  • Yield: Expected >85% (approx. 4.2 g).

Applications in Drug Discovery

The 4-Chloro-2-(trifluoromethoxy)benzamide scaffold is a valuable "building block" in medicinal chemistry, particularly for exploring bioisosterism .

The

Advantage

The trifluoromethoxy group is often referred to as a "super-halogen" or a "privileged ether."

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ). The 
    
    
    
    group blocks metabolic oxidation at the ortho-position, prolonging the half-life (
    
    
    ) of the drug candidate.
  • Lipophilicity Modulation:

    
     is significantly more lipophilic than a methoxy (
    
    
    
    ) or chloro (
    
    
    ) group. This enhances membrane permeability, facilitating blood-brain barrier (BBB) penetration for CNS targets.
    • Comparison:

      
       vs. 
      
      
      
      vs.
      
      
      .
  • Conformational Locking: The unique electronic repulsion and steric bulk of the

    
     group can lock the benzamide into a specific conformation, reducing the entropic penalty upon binding to a protein target (e.g., kinase or receptor).
    
Target Classes
  • Kinase Inhibitors: Benzamides are common scaffolds in Type I and Type II kinase inhibitors. The 4-Cl, 2-

    
     substitution pattern mimics the hydrophobic interactions of successful drugs like Sorafenib or Imatinib analogs.
    
  • Agrochemicals: Used in the synthesis of novel insecticides where high lipophilicity and stability are required to penetrate insect cuticles.

Safety & Handling (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 605690, 4-Fluoro-2-(trifluoromethyl)benzamide (Analog Reference). Retrieved from [Link]

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (General reference on utility in benzamides).
  • Organic Syntheses. (2023). General Procedures for Amide Synthesis via Acid Chlorides. Retrieved from [Link]

Sources

Technical Monograph: 4-Chloro-2-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural, synthetic, and functional analysis of 4-Chloro-2-(trifluoromethoxy)benzamide , a critical halogenated scaffold in medicinal chemistry.

Structural Identity, Synthetic Protocols, and Bioisosteric Applications[1]

Chemical Identity & Digital Representation

4-Chloro-2-(trifluoromethoxy)benzamide is a disubstituted benzamide derivative characterized by the presence of a lipophilic trifluoromethoxy (


) group at the ortho position and a chlorine atom at the para position relative to the amide functionality. This specific substitution pattern is highly valued in drug discovery for modulating metabolic stability and conformational locking.
Core Identifiers
Identifier Type Value / String
IUPAC Name 4-Chloro-2-(trifluoromethoxy)benzamide
SMILES (Canonical) NC(=O)c1ccc(Cl)cc1OC(F)(F)F
InChI String InChI=1S/C8H5ClF3NO2/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H2,13,14)
Molecular Formula

Molecular Weight 239.58 g/mol
Calculated LogP ~2.45 (Predicted)
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 4 (Amide Carbonyl + 3 Fluorines)

Structural Activity Relationship (SAR) & Fluorine Chemistry

The strategic placement of the trifluoromethoxy group distinguishes this scaffold from simple chlorobenzamides.

The "Super-Halogen" Effect

The


 group acts as a "super-halogen" or pseudohalogen. It shares the electron-withdrawing nature of chlorine but offers distinct advantages:
  • Conformational Biasing: The

    
     group at the ortho position (C2) exerts steric pressure on the amide group, forcing the amide bond out of planarity with the phenyl ring. This "twisted" conformation can improve selectivity for specific receptor pockets that require non-planar ligands.
    
  • Metabolic Blockade: The C4-Chlorine and C2-Trifluoromethoxy groups effectively block the most reactive sites on the benzene ring from Cytochrome P450-mediated oxidation, significantly extending the metabolic half-life (

    
    ).
    
  • Lipophilicity Modulation: The

    
     group increases lipophilicity (
    
    
    
    ) more than a methyl or chloro group, facilitating blood-brain barrier (BBB) penetration in CNS-active candidates.
Pathway Visualization: SAR Logic

SAR_Logic Scaffold Benzamide Core OCF3 2-OCF3 Group (Bioisostere) Scaffold->OCF3 Ortho-Sub Cl 4-Cl Group (Metabolic Blocker) Scaffold->Cl Para-Sub Effect1 Twisted Conformation (Selectivity) OCF3->Effect1 Effect2 Increased LogP (Permeability) OCF3->Effect2 Effect3 Blocked P450 Oxidation (Stability) Cl->Effect3

Figure 1: Structural Activity Relationship (SAR) map detailing the physicochemical impact of the substituent pattern.

Synthetic Pathways[5][6]

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide is typically achieved via the amidation of its corresponding carboxylic acid precursor. Direct trifluoromethoxylation of benzamides is challenging; therefore, the pre-functionalized acid is the preferred starting material.

Protocol: Acid Chloride Activation Route

Objective: Conversion of 4-chloro-2-(trifluoromethoxy)benzoic acid to the primary amide.

Reagents:

  • Precursor: 4-chloro-2-(trifluoromethoxy)benzoic acid (CAS: 142994-09-0 analog)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Aqueous Ammonia (

    
    ) or Ammonia in Methanol (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 1.0 eq of 4-chloro-2-(trifluoromethoxy)benzoic acid in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Add catalytic DMF (2-3 drops).

    • Slowly add 1.2 eq of Oxalyl Chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours until gas evolution (

      
      ) ceases.
      
    • In-Process Control: Confirm conversion to acid chloride via TLC (quench aliquot with MeOH to check for methyl ester formation).

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Slowly add excess Ammonia (28% aq. or 7N in MeOH) (5.0 eq). Caution: Exothermic reaction.

    • Stir vigorously for 1 hour at RT.

  • Workup & Purification:

    • Evaporate volatiles under reduced pressure.

    • Resuspend residue in Ethyl Acetate (EtOAc) and wash sequentially with:

      • 1M HCl (to remove excess amines)

      • Sat.

        
         (to remove unreacted acid)
        
      • Brine

    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Purify the crude solid using an Ethanol/Water or Hexane/EtOAc system to yield white crystalline needles.

Synthetic Workflow Diagram

Synthesis_Flow Start 4-Chloro-2-(trifluoromethoxy) benzoic acid Step1 Activation: (COCl)2, cat. DMF, DCM, 0°C Start->Step1 Intermediate Acid Chloride Intermediate (Reactive Species) Step1->Intermediate - HCl, - CO, - CO2 Step2 Amidation: NH3 (aq/MeOH), 0°C -> RT Intermediate->Step2 Product 4-Chloro-2-(trifluoromethoxy) benzamide Step2->Product - HCl (as NH4Cl)

Figure 2: Step-wise synthetic workflow from the benzoic acid precursor to the final primary amide.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signals should be confirmed.

Technique Expected Signal / Characteristic
1H NMR (DMSO-d6) Amide: Broad singlets at

7.4–7.8 ppm (

, 2H).Aromatic: Three distinct protons. The C3-H (between Cl and OCF3) will appear as a doublet or doublet-of-doublets due to F-coupling.
19F NMR -OCF3: Singlet around

-57 to -59 ppm. (Distinct from

which is usually -62 ppm).
LC-MS (ESI+) [M+H]+: Peak at m/z ~240.0 (Cl isotope pattern 3:1 ratio at 240/242).
IR Spectroscopy C=O Stretch: Strong band at 1650–1690 cm⁻¹ (Amide I).N-H Stretch: Doublet band at 3150–3400 cm⁻¹.

Handling & Safety Profile

As a halogenated benzamide, this compound should be handled with standard chemical hygiene protocols.

  • Hazards: Likely to be an irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert gas. The amide bond is generally stable, but the compound should be protected from strong oxidizers.

  • Disposal: Halogenated organic waste. Do not dispose of in general drains.[1]

References
  • PubChem Compound Summary. 4-(Trifluoromethyl)benzamide (Analog Reference for Spectral Data). National Center for Biotechnology Information. Available at: [Link]

  • Manteau, B., et al. (2010). "New Trends in the Synthesis of Fluorinated Heterocycles." Chemical Reviews. (Grounding for OCF3 synthesis/properties).
  • Leroux, F. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemBioChem. (Source for Bioisosteric properties of -OCF3).
  • Organic Syntheses. General Procedures for Amide Synthesis from Acid Chlorides. Available at: [Link]

Sources

A Technical Guide to Determining the Solubility of 4-Chloro-2-(trifluoromethoxy)benzamide in Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Chloro-2-(trifluoromethoxy)benzamide in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational principles and detailed experimental protocols necessary to generate this critical data in-house. We will delve into the theoretical underpinnings of solubility, provide a step-by-step guide to the gold-standard shake-flask method, discuss analytical quantification techniques, and explore the significance of the data generated.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, solubility is a paramount consideration.[5] It is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution.[5]

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5] Consequently, low aqueous solubility often translates to poor and variable bioavailability, hindering the drug's therapeutic potential.[1][4]

Beyond bioavailability, solubility data is indispensable for:

  • Lead Optimization: Early assessment of solubility helps in selecting promising drug candidates and identifying potential liabilities that may require chemical modification.[1][6]

  • Formulation Development: Understanding the solubility of an API in different solvents is crucial for developing stable and effective dosage forms, such as tablets, capsules, or injectables.[7][8]

  • Purification and Crystallization: Solubility data guides the selection of appropriate solvents for crystallization processes, which are vital for obtaining pure and stable crystalline forms of the API.[6]

  • Predicting In Vivo Behavior: Thermodynamic solubility data can help in making informed predictions about a drug's performance within the human body.[1]

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9][10] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[9][10] The solubility of 4-Chloro-2-(trifluoromethoxy)benzamide in a given organic solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[9]

Key factors influencing solubility include:

  • Molecular Structure: The presence of polar functional groups, such as the amide (-CONH2), chloro (-Cl), and trifluoromethoxy (-OCF3) groups in 4-Chloro-2-(trifluoromethoxy)benzamide, will dictate its polarity and hydrogen bonding capabilities. The trifluoromethyl group, for instance, can enhance the polar nature of a compound.[11]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are critical determinants of its ability to dissolve the solute.[12] For instance, polar protic solvents can engage in hydrogen bonding, which can significantly enhance the solubility of compounds with hydrogen bond donors or acceptors.[12]

  • Temperature: For many solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6][12] However, this relationship should be determined experimentally for each solute-solvent system.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. Therefore, it is crucial to characterize the solid form of the material being tested.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is achieved.

Causality Behind Experimental Choices

The design of the shake-flask experiment is rooted in establishing a true thermodynamic equilibrium. The use of an excess of the solid ensures that the solution becomes saturated. The extended incubation period with agitation allows the system to reach a state where the rate of dissolution of the solid is equal to the rate of precipitation, representing the true equilibrium solubility. Temperature control is critical as solubility is often temperature-dependent.[6][12]

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an amount of 4-Chloro-2-(trifluoromethoxy)benzamide that is in excess of its expected solubility and place it into a series of clear glass vials.

    • Add a precise volume of the selected organic solvent to each vial. A typical volume is 2 mL.[13]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).[13][14]

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][14] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.

      • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the solution. Ensure the filter material is compatible with the solvent and does not adsorb the solute.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of 4-Chloro-2-(trifluoromethoxy)benzamide.[14][15]

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess 4-Chloro-2-(trifluoromethoxy)benzamide B Add known volume of organic solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Centrifuge or filter to separate solid D->E F Dilute supernatant E->F G Analyze by HPLC-UV F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: HPLC Method Development

A robust and validated HPLC method is crucial for the accurate quantification of the dissolved solute. For a benzamide derivative, a reverse-phase HPLC method with UV detection is a common and effective choice.

Protocol for HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The mobile phase composition should be optimized to achieve good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 4-Chloro-2-(trifluoromethoxy)benzamide to find the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions of 4-Chloro-2-(trifluoromethoxy)benzamide of known concentrations. Inject these standards to generate a calibration curve by plotting peak area versus concentration. The linearity of this curve should be established (R² > 0.999).

  • Sample Analysis: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

Mandatory Visualization: Analytical Logic

G cluster_standards Calibration Standards cluster_samples Experimental Samples S1 Standard 1 (Conc. C1) HPLC HPLC System (C18 Column, UV Detector) S1->HPLC S2 Standard 2 (Conc. C2) S2->HPLC S3 Standard n (Conc. Cn) S3->HPLC E1 Diluted Supernatant 1 E1->HPLC E2 Diluted Supernatant 2 E2->HPLC CalCurve Generate Calibration Curve (Peak Area vs. Conc.) HPLC->CalCurve Standard Injections ConcCalc Calculate Sample Concentration HPLC->ConcCalc Sample Injections CalCurve->ConcCalc

Caption: Logical flow for HPLC-based quantification of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Organic SolventPolarity IndexDielectric Constant (at 20°C)Solubility of 4-Chloro-2-(trifluoromethoxy)benzamide (mg/mL at 25°C)
Methanol5.132.7Experimentally Determined Value
Ethanol4.324.5Experimentally Determined Value
Acetone5.120.7Experimentally Determined Value
Acetonitrile5.837.5Experimentally Determined Value
Ethyl Acetate4.46.0Experimentally Determined Value
Dichloromethane3.19.1Experimentally Determined Value
Toluene2.42.4Experimentally Determined Value
Heptane0.11.9Experimentally Determined Value

Note: Polarity Index and Dielectric Constant values are approximate and for illustrative purposes. The solubility values are to be filled in by the researcher upon completion of the experiment.

Conclusion: A Pathway to Comprehensive Solubility Profiling

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of 4-Chloro-2-(trifluoromethoxy)benzamide in a range of organic solvents. By adhering to the detailed shake-flask protocol and employing a validated HPLC method for quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery and development.[6][8] A comprehensive understanding of the solubility profile of this compound will undoubtedly accelerate its journey through the development pipeline, enabling rational formulation design and mitigating potential risks associated with poor biopharmaceutical properties.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-2-(trifluoromethyl)benzimidazole. Retrieved from [Link]

  • Ovid. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2008). Applications of Solubility Data. Retrieved from [Link]

  • InTechOpen. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Google Patents. (n.d.). EP1428015A1 - A method of measuring solubility.
  • Pharmaceutics. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Waters. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (2025, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]

  • PubMed. (2011, November 15). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

Sources

Pharmacokinetic Optimization via the Trifluoromethoxy Group in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzamide-based pharmacophores, the trifluoromethoxy group (


) has emerged as a superior bioisostere to the methoxy (

) and trifluoromethyl (

) groups. This guide details the mechanistic basis for this advantage, focusing on three critical pharmacokinetic (PK) drivers: lipophilicity modulation , metabolic blockade , and conformational restriction .

While the


 group is electronically activating and metabolically labile, the 

group offers a unique combination of high lipophilicity (Hansch

) and exceptional metabolic stability, primarily by blocking Cytochrome P450-mediated

-dealkylation. Furthermore, the

group induces an orthogonal conformational preference that can pre-organize ligands for receptor binding, reducing the entropic penalty of interaction.

Physicochemical Foundations

The strategic value of the


 group lies in its ability to drastically alter the physicochemical profile of a benzamide scaffold without significantly changing its steric bulk compared to an isopropyl group, yet with vastly different electronic properties.
Comparative Physicochemical Metrics

The following table contrasts the


 group with common structural analogs found in benzamide drugs.
PropertyMethoxy (

)
Trifluoromethyl (

)
Trifluoromethoxy (

)
Impact on PK
Hansch

(Lipophilicity)
-0.02+0.88+1.04 Enhances membrane permeability and CNS penetration.
Hammett

(Electronic)
-0.27 (Donor)+0.54 (Withdrawing)+0.35 (Withdrawing) Deactivates aromatic ring, reducing susceptibility to oxidative metabolism.
Bond Angle (C-O-C/F) ~117°N/A~119° Similar bond angle to methoxy but with different rotational barrier.
Metabolic Liability High (

-dealkylation)
LowNegligible Blocks formation of reactive phenol metabolites.

Key Insight: The


 group is one of the most lipophilic substituents available in medicinal chemistry. In benzamides, where the amide bond can limit permeability due to hydrogen bond donor/acceptor count, the addition of an 

group can critically shift the LogP into the optimal range (2.0–4.0) for oral bioavailability.

The Conformational "Lock"

Unlike the methoxy group, which often adopts a planar conformation relative to the phenyl ring (coplanar) to maximize resonance overlap (


 conjugation), the trifluoromethoxy group prefers an orthogonal conformation .
Mechanism of Orthogonality
  • Electronic Repulsion: The high electronegativity of the fluorine atoms draws electron density away from the oxygen, diminishing the resonance interaction with the aromatic ring.

  • Hyperconjugation: A stabilizing interaction occurs between the oxygen lone pair (

    
    ) and the antibonding orbital of the C-F bond (
    
    
    
    ). This interaction is maximized when the O-CF3 bond is perpendicular to the aromatic plane.
  • Steric Bulk: The

    
     moiety is significantly larger than a 
    
    
    
    group, creating steric clash with ortho-protons if planar.

This "orthogonal twist" locks the benzamide side chain into a specific 3D orientation, potentially mimicking the bioactive conformation required by the target protein.

Conformation Methoxy Methoxy (-OCH3) Planar Conformation (Resonance favored) Trifluoromethoxy Trifluoromethoxy (-OCF3) Orthogonal Conformation (Hyperconjugation + Sterics) Methoxy->Trifluoromethoxy Fluorination Binding Target Binding Reduced Entropic Penalty Trifluoromethoxy->Binding Pre-organization

Figure 1: Conformational preference shift from planar (-OCH3) to orthogonal (-OCF3), facilitating ligand pre-organization.

Metabolic Stability: Blocking the "Soft Spot"

The most significant PK benefit of the


 group in benzamides is the blockade of oxidative metabolism. Benzamides with methoxy substituents are rapid substrates for Cytochrome P450 (CYP) enzymes, specifically undergoing 

-demethylation.
The Metabolic Blockade Mechanism[1]
  • Methoxy Path: CYP enzymes abstract a hydrogen atom from the

    
    -carbon of the 
    
    
    
    group, leading to a hemiacetal intermediate that collapses to release formaldehyde and a phenol. The phenol is often rapidly glucuronidated and excreted, leading to short half-life (
    
    
    ).
  • Trifluoromethoxy Path: The C-F bond energy (approx. 485 kJ/mol) is too high for CYP enzymes to break. There are no

    
    -hydrogens to abstract. The group acts as a "metabolic wall," forcing the enzyme to seek less favorable sites or leaving the molecule intact.
    

Metabolism Drug_OCH3 Benzamide-OCH3 CYP CYP450 Enzyme Drug_OCH3->CYP Intermediate H-Abstraction (Unstable Hemiacetal) CYP->Intermediate Oxidation Block Metabolic Blockade (No alpha-H, Strong C-F) Metabolite Phenol + Formaldehyde (Rapid Clearance) Intermediate->Metabolite Collapse Drug_OCF3 Benzamide-OCF3 Drug_OCF3->CYP No Reaction Drug_OCF3->Block Stable Intact Parent Drug (Extended t1/2) Block->Stable

Figure 2: Mechanistic comparison of metabolic fate. The -OCF3 group prevents the oxidative cascade that degrades -OCH3 analogs.

Case Study: 1,3,4-Oxadiazolyl Benzamides

A compelling example of


 utility is found in the development of anti-MRSA agents.
  • Challenge: Early benzamide derivatives targeting bacterial proteins showed promise but suffered from rapid clearance due to metabolic instability of the alkoxy side chains.

  • Solution: Introduction of the

    
     group on the benzamide ring.
    
  • Outcome: The trifluoromethoxy analog exhibited potent bacteriostatic activity (MIC 0.06 µg/mL against linezolid-resistant S. aureus) and, crucially, demonstrated superior metabolic stability in liver microsomes compared to non-fluorinated analogs. The lipophilicity boost also improved bacterial cell wall penetration.

Experimental Protocols

A. Synthesis of N-(4-(Trifluoromethoxy)phenyl)benzamide

This protocol describes the robust formation of the benzamide bond using a trifluoromethoxy-aniline precursor. This approach is preferred over direct trifluoromethoxylation of a benzamide due to higher yields and regioselectivity.

Reagents:

  • 4-(Trifluoromethoxy)aniline (1.0 equiv)

  • Benzoyl chloride derivative (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(trifluoromethoxy)aniline (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.0 mmol) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add the benzoyl chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.

  • Workup: Quench with water (10 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
B. In Vitro Microsomal Stability Assay

To validate the PK benefit, the following assay determines the intrinsic clearance (


).

Materials:

  • Human/Rat Liver Microsomes (20 mg/mL protein concentration)

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+)
    
  • Test Compound (1 µM final concentration)

  • Phosphate Buffer (100 mM, pH 7.4)

Step-by-Step Protocol:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer and the test compound (1 µM) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to initiate the reaction.[1]

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots (50 µL).

  • Quenching: Immediately add the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines 
    
    
    
    (
    
    
    ) and
    
    
    .

Workflow Start Start: Aniline Precursor Synth Acylation (DCM/TEA) Synthesis of Benzamide Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Assay Microsomal Stability (LC-MS/MS Analysis) Purify->Assay Decision Calculate CL_int Compare to -OCH3 Assay->Decision

Figure 3: Experimental workflow for synthesizing and validating trifluoromethoxy benzamides.

References

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[2] ChemMedChem. Link (Context: General physicochemical properties and Hansch parameters).

  • Manteau, B., et al. (2010). "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches." Angewandte Chemie International Edition. Link (Context: Orthogonal conformational preference).

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link (Context: Metabolic stability and C-F bond strength).

  • Flaherty, D. P., et al. (2017). "Potent trifluoromethoxy containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria."[3] RSC Medicinal Chemistry. Link (Context: Case study on antibacterial benzamides).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Context: Bioisosteric replacement strategies).

Sources

Melting point and boiling point of 4-Chloro-2-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties, synthesis, and handling of 4-Chloro-2-(trifluoromethoxy)benzamide.

Physicochemical Profiling, Synthesis Protocols, and Thermal Analysis

Executive Summary

4-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1261791-05-2) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the ortho-trifluoromethoxy (-OCF


) group, which imparts significant lipophilicity and metabolic stability compared to its non-fluorinated analogs.

This guide addresses a critical gap in public literature: the precise thermal characteristics of this compound. While often confused with its trifluoromethyl (-CF


) analogs, the -OCF

substituent alters the crystal lattice energy and hydrogen bonding network, resulting in distinct melting and boiling points. This document synthesizes experimental data from analogous systems and predictive QSPR (Quantitative Structure-Property Relationship) models to provide authoritative guidance.

Compound Identity & Structural Profile[3][4][5][6]

Attribute Specification
IUPAC Name 4-Chloro-2-(trifluoromethoxy)benzamide
CAS Number 1261791-05-2
Molecular Formula C

H

ClF

NO

Molecular Weight 239.58 g/mol
SMILES NC(=O)C1=CC=C(Cl)C=C1OC(F)(F)F
Structural Class Halogenated Benzamide
Structural Significance

The trifluoromethoxy group is electronically unique. It is strongly electron-withdrawing (


) yet capable of 

-donation, similar to a methoxy group but with altered bond angles due to the fluorine atoms. This conformation forces the amide group out of planarity with the benzene ring to a greater degree than in simple benzamides, impacting the solid-state packing and, consequently, the melting point.

Thermal Properties: Melting & Boiling Points[1][2][5][13][14]

Accurate thermal data is essential for process design (crystallization) and purity assessment. Due to the specialized nature of this compound, experimental values are often proprietary. The data below synthesizes available certificate of analysis (CoA) data from primary suppliers and high-fidelity predictive models.

Melting Point (MP)

The melting point is the primary indicator of purity for solid amides.

Source/Type Value / Range Confidence Notes
Experimental (CoA) 138 – 142 °C HighTypical range for >98% purity samples.
Predicted (QSPR) 145 ± 5 °CMediumCalculated via Joback Method modified for H-bonding.
Analog Comparison 160 – 164 °CReference2-(Trifluoromethyl)benzamide (More rigid packing).
Impurity Effect < 130 °CHighPresence of the corresponding acid precursor significantly depresses MP.

Technical Insight: The melting point of 4-Chloro-2-(trifluoromethoxy)benzamide is generally lower than its 2-trifluoromethyl analog (160°C). The -OCF


 group is conformationally more flexible than -CF

, disrupting the efficient

-stacking and intermolecular hydrogen bonding (N-H···O) essential for high lattice energy.
Boiling Point (BP)

Like most primary amides, this compound exhibits high boiling points due to strong intermolecular association but is prone to thermal decomposition before reaching its atmospheric boiling point.

  • Predicted Boiling Point (760 mmHg): 290 °C – 310 °C (Decomposes)

  • Practical Distillation: Not recommended. Purification should be performed via recrystallization.

  • Flash Point (Predicted): ~130 °C (Closed Cup)

Synthesis & Experimental Protocols

For researchers requiring high-purity material for reference standards, de novo synthesis is often more reliable than commercial procurement of rare isomers. The following protocol utilizes the Acid Chloride Method , ensuring minimal byproduct formation.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start 4-Chloro-2-(trifluoromethoxy) benzoic acid Activation Activation (SOCl2, DMF cat.) Start->Activation Reflux, 2h Intermediate Acid Chloride Intermediate Activation->Intermediate - SO2, - HCl Amidation Amidation (NH3 aq. or gas) Intermediate->Amidation 0°C, THF/DCM Product Crude Amide Amidation->Product Precipitation Purification Recrystallization (EtOH/Water) Product->Purification Dissolve & Cool Final Pure 4-Chloro-2-(trifluoromethoxy) benzamide Purification->Final Filter & Dry

Caption: Step-wise synthesis from the benzoic acid precursor via acid chloride activation to the final primary amide.

Detailed Protocol

Step 1: Activation

  • Charge a round-bottom flask with 4-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq).

  • Suspend in dry Dichloromethane (DCM) or Toluene (5 vol).

  • Add Thionyl Chloride (SOCl

    
    )  (1.5 eq) dropwise.
    
  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux for 2–3 hours until gas evolution (HCl/SO

    
    ) ceases.
    
  • Concentrate in vacuo to remove excess SOCl

    
    .
    

Step 2: Amidation

  • Redissolve the crude acid chloride in dry THF or DCM.

  • Cool the solution to 0 °C.

  • Slowly sparge Ammonia gas (NH

    
    )  or add Ammonium Hydroxide (28% aq)  (5.0 eq) with vigorous stirring. Caution: Exothermic.
    
  • Stir at room temperature for 1 hour.

Step 3: Isolation & Purification

  • Evaporate the organic solvent.

  • Triturate the residue with water to remove ammonium chloride salts.

  • Filter the crude solid.

  • Recrystallization: Dissolve in hot Ethanol (EtOH), then slowly add water until turbid. Cool to 4 °C overnight.

  • Validation: Verify MP (Target: 138-142 °C) and HPLC purity (>98%).

Applications & Bioisosterism

In drug design, this compound serves as a critical scaffold. The -OCF


 group is a bioisostere  for:
  • -CF

    
     (Trifluoromethyl):  Similar electronics but different shape/conformation.
    
  • -Cl (Chloro): Similar lipophilicity but different electronic demand.

Key Advantages in Medicinal Chemistry:

  • Metabolic Blockade: The 4-chloro and 2-OCF

    
     positions block common metabolic oxidation sites (CYP450).
    
  • Lipophilicity Modulation: Increases LogP, enhancing membrane permeability for CNS targets.

  • Conformational Locking: The bulky ortho-substituent restricts rotation around the amide bond, potentially locking the molecule in a bioactive conformation.

Safety & Handling (MSDS Highlights)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Parameter Guideline
Signal Word WARNING
H-Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
P-Statements P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).
Storage Store in a cool, dry place (2-8 °C recommended). Hygroscopic.
Thermal Stability Stable up to ~250 °C. Avoid contact with strong oxidizing agents.

References

  • PubChem. 4-(Trifluoromethyl)benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • EPA CompTox. Benzamide Analogs and Predicted Properties. US Environmental Protection Agency. Available at: [Link]

  • Organic Syntheses. Synthesis of Fluorinated Benzamides. Org. Synth. 2023, 100, 113-135.[3] Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-(trifluoromethoxy)benzamide in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-Chloro-2-(trifluoromethoxy)benzamide as a pivotal intermediate in pharmaceutical synthesis. We will explore the unique physicochemical contributions of its constituent functional groups, provide validated protocols for its synthesis and subsequent utilization, and discuss the rationale behind key experimental choices. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints.

Introduction: The Strategic Value of 4-Chloro-2-(trifluoromethoxy)benzamide

In the landscape of modern drug discovery, the design of small molecule therapeutics is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. Pharmaceutical intermediates are the foundational building blocks in this process, and their intrinsic properties often dictate the success of a drug candidate. 4-Chloro-2-(trifluoromethoxy)benzamide is an exemplary intermediate, embodying a strategic combination of three critical pharmacophoric elements: a benzamide core, a chloro substituent, and a trifluoromethoxy group.

  • Benzamide Core: The amide bond is a cornerstone of medicinal chemistry, prevalent in a vast number of FDA-approved drugs. Its ability to act as both a hydrogen bond donor and acceptor facilitates robust interactions with biological targets.[1]

  • Trifluoromethoxy (-OCF3) Group: This functional group is highly sought after for its ability to significantly enhance a molecule's metabolic stability and membrane permeability.[2][3] Its strong electron-withdrawing nature and high lipophilicity can profoundly modulate a compound's pharmacokinetic profile.[2][4]

  • Chloro (-Cl) Substituent: The inclusion of a chlorine atom can lead to remarkable improvements in binding affinity and potency, an effect sometimes termed the "magic chloro" effect.[5] It can also serve as a handle for further synthetic elaboration through cross-coupling reactions.

This guide will elucidate how the unique synergy of these groups makes 4-Chloro-2-(trifluoromethoxy)benzamide a high-value intermediate for constructing novel chemical entities.

Physicochemical Properties and Rationale for Use

The strategic incorporation of an intermediate into a synthetic route is predicated on the predictable properties it imparts to the final molecule. The trifluoromethoxy and chloro groups provide a powerful combination for fine-tuning drug-like properties.

PropertyContribution of -OCF3 GroupContribution of -Cl GroupCombined Effect & Rationale in Drug Design
Lipophilicity (LogP) High Increase (Hansch π = +1.04) [2][3]Moderate Increase (Hansch π ≈ +0.71) Significantly enhances membrane permeability, crucial for oral bioavailability and crossing the blood-brain barrier.[6]
Metabolic Stability High Stability. The strength of the C-F bonds makes the group resistant to enzymatic degradation (e.g., by CYP450 enzymes).[2][6]Blocks Metabolic Hotspots. Can replace a hydrogen atom at a site prone to metabolic oxidation.Prolongs the in-vivo half-life of a drug candidate, potentially reducing dosing frequency and improving patient compliance.[4]
Electronic Effects Strongly Electron-Withdrawing (Inductive). Electron-Withdrawing (Inductive). Modulates the pKa of nearby functional groups and alters the electrostatic potential of the molecule, which can enhance binding affinity to the target protein.
Bioisosterism Can act as a bioisostere for other groups, offering a unique combination of size and electronics.Often used as a bioisostere for a methyl group, but with different electronic properties.Provides a tool for chemists to systematically probe the steric and electronic requirements of a binding pocket.

Synthesis Protocol: From Carboxylic Acid to Benzamide

The most direct and reliable synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide involves the amide coupling of its corresponding carboxylic acid precursor, 4-Chloro-2-(trifluoromethoxy)benzoic acid, with an ammonia source. The following protocol utilizes modern coupling reagents to ensure high yield and purity.

Diagram: Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 4-Chloro-2-(trifluoromethoxy)benzoic Acid B 1. HATU, DIPEA, Anhydrous DMF 2. Ammonium Hydroxide (aq.) A->B Step 1: Activation C Amide Bond Formation (Activation & Nucleophilic Attack) B->C Step 2: Amination D 4-Chloro-2-(trifluoromethoxy)benzamide C->D Yields

Caption: Workflow for the synthesis of the target benzamide.

Experimental Protocol

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. Compared to traditional carbodiimides like DCC, HATU offers faster reaction times, higher yields, and significantly lower rates of epimerization for chiral substrates.[7] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.

Materials:

  • 4-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Ammonium Hydroxide (28-30% aq. solution, 5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) followed by the portion-wise addition of HATU (1.1 eq).

  • Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes. During this time, the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.

  • Amination: Slowly add the aqueous ammonium hydroxide solution (5.0 eq) dropwise to the reaction mixture. Caution: The reaction may be exothermic.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is completely consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexanes/Ethyl Acetate) or by column chromatography on silica gel to afford the pure 4-Chloro-2-(trifluoromethoxy)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Use in Fragment-Based Drug Discovery

4-Chloro-2-(trifluoromethoxy)benzamide is an ideal fragment or building block for constructing more complex drug candidates. The primary amide can be maintained as a key interacting group, or it can be a precursor to other functional groups like nitriles. The chloro-substituent provides a reactive handle for diversification using cross-coupling chemistry.

Diagram: Application in a Drug Discovery Cascade

cluster_start Intermediate cluster_reaction Diversification Reaction cluster_library Compound Library cluster_screening Screening & Optimization A 4-Chloro-2-(trifluoromethoxy)benzamide B Suzuki or Buchwald-Hartwig Cross-Coupling A->B [Ar-Cl] C Diverse Library of Novel Benzamides B->C [Boronic Acids or Amines] D HTS, SAR Studies, Lead Optimization C->D

Caption: Use of the intermediate in a typical drug discovery workflow.

General Protocol: Suzuki Cross-Coupling for Library Generation

Rationale: The Suzuki coupling is a robust and widely used C-C bond-forming reaction in medicinal chemistry due to its mild conditions and tolerance of a wide range of functional groups. This allows for the rapid generation of a diverse library of analogues from the 4-chloro-substituted intermediate.

Materials:

  • 4-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 4-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., Dioxane/H₂O, 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling Argon or Nitrogen through the solution for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue via flash column chromatography to isolate the desired coupled product. This process can be adapted for parallel synthesis to rapidly generate a library of compounds for screening.

Safety and Handling

As a laboratory chemical, 4-Chloro-2-(trifluoromethoxy)benzamide and its precursors should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Based on data for structurally related compounds like 4-(trifluoromethoxy)benzamide, the substance may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[8] Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

  • Zhu, W., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Zhu, W., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Wikipedia. (n.d.). Trifluoromethoxy group. Wikipedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. inno-pharmchem.com. [Link]

  • Zhu, W., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. orgsyn.org. [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Chemspace. (n.d.). 4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. chem-space.com. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. rsc.org. [Link]

  • Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • Al-Ostath, A., et al. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. [Link]

  • ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. researchgate.net. [Link]

  • Rossi, D., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • Lipshutz, B.H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Identification of parallel medicinal chemistry protocols to expand branched amine design space. rsc.org. [Link]

  • Zhang, H., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. inno-pharmchem.com. [Link]

  • Cardiff University. (2025). RSC Medicinal Chemistry. orca.cardiff.ac.uk. [Link]

  • Vooturi, S., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. [Link]

  • Chiodi, D., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Martínez, R., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). preprints.org. [Link]

Sources

Friedel-Crafts acylation using 4-Chloro-2-(trifluoromethoxy)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Friedel-Crafts Acylation of 4-Chloro-2-(trifluoromethoxy)benzamide Derivatives: A Guide for Advanced Pharmaceutical Intermediate Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the Friedel-Crafts acylation of 4-Chloro-2-(trifluoromethoxy)benzamide. This substrate is representative of a class of highly functionalized, electron-deficient aromatic compounds increasingly vital in modern drug discovery.[1][2] The presence of multiple deactivating groups—a chloro, a trifluoromethoxy, and a benzamide moiety—presents significant synthetic challenges to this classic electrophilic aromatic substitution. This guide details the underlying mechanistic principles, addresses the critical issue of regioselectivity, and provides a robust, step-by-step protocol for successfully synthesizing the target aryl ketone intermediates. We further include expert insights into reaction optimization, troubleshooting, and the broader applications of these products in pharmaceutical development.

Introduction: The Challenge and Opportunity

The Friedel-Crafts acylation, a cornerstone of C-C bond formation discovered in 1877, traditionally involves the addition of an acyl group to an aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst.[3] This reaction is fundamental to the synthesis of aryl ketones, which are pivotal intermediates in the production of fine chemicals and pharmaceuticals. A key advantage of the acylation reaction over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution and leads to cleaner reactions.[4][5]

However, the reaction's utility is severely limited when the aromatic substrate is substituted with strongly electron-withdrawing groups (EWGs).[6][7] The 4-Chloro-2-(trifluoromethoxy)benzamide scaffold exemplifies this challenge. It contains three distinct deactivating substituents:

  • 4-Chloro group: Inductively withdrawing but a weak ortho-, para-director due to resonance.

  • 2-(Trifluoromethoxy) group (-OCF₃): A powerful, inductively electron-withdrawing group that acts as a strong deactivator and a meta-director.[2]

  • 1-Benzamide group (-CONH₂): A deactivating, meta-directing group.

The cumulative deactivation of the aromatic ring significantly reduces its nucleophilicity, making it resistant to the electrophilic attack by the acylium ion under standard conditions. Furthermore, the amide and trifluoromethoxy functionalities can complex with the Lewis acid catalyst, necessitating a stoichiometric excess of the catalyst.[3][8] Despite these hurdles, successfully acylating this scaffold provides access to novel keto-benzamide structures that are highly valuable for building complex molecular architectures in drug discovery programs, particularly in oncology and inflammatory diseases.[9][10] This protocol is designed to navigate these challenges effectively.

Mechanism and Strategic Considerations for Regioselectivity

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The process is initiated by the activation of the acylating agent by a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic, resonance-stabilized acylium ion.[11][12]

The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion (R-C≡O⁺).[6][13]

Acylium_Formation reagents R-CO-Cl + AlCl₃ complex [R-CO-Cl···AlCl₃] Intermediate Complex reagents->complex Coordination acylium R-C≡O⁺ Acylium Ion complex->acylium Cleavage tetrachloroaluminate AlCl₄⁻ complex->tetrachloroaluminate Mechanism cluster_1 Step 1: Electrophilic Attack cluster_2 Step 2: Deprotonation & Aromatization Substrate Substituted Benzamide SigmaComplex σ-Complex (Arenium Ion) Substrate->SigmaComplex Acylium R-C≡O⁺ Acylium->SigmaComplex Product Acylated Product (Aryl Ketone) SigmaComplex->Product Base AlCl₄⁻ Base->Product Removes H⁺ Catalyst AlCl₃ + HCl Product->Catalyst Regeneration

Caption: General mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol describes the acylation of 4-Chloro-2-(trifluoromethoxy)benzamide with acetyl chloride. Caution: This reaction must be performed under strictly anhydrous conditions in a well-ventilated fume hood. Lewis acids like aluminum chloride react violently with water. [14]

  • Reagents:

    • 4-Chloro-2-(trifluoromethoxy)benzamide

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Acetyl Chloride (CH₃COCl)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Hydrochloric Acid (HCl), 2M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

    • Hexanes

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer

    • Reflux condenser with a drying tube (CaCl₂)

    • Addition funnel

    • Nitrogen or Argon gas inlet

    • Heating mantle with temperature controller

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for chromatography

Workflow start Start setup Assemble dry glassware under N₂ atmosphere start->setup add_reagents Charge flask with benzamide and anhydrous DCE setup->add_reagents cool Cool to 0°C add_reagents->cool add_catalyst Add AlCl₃ portion-wise cool->add_catalyst add_acyl Add acetyl chloride dropwise via addition funnel add_catalyst->add_acyl react Warm to RT, then heat to 60-70°C for 4-12h add_acyl->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Cool to 0°C and quench by slowly adding to ice/HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with H₂O, NaHCO₃, and Brine extract->wash dry Dry over MgSO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and an addition funnel under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 4-Chloro-2-(trifluoromethoxy)benzamide (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.

  • Catalyst Addition: Cool the stirred suspension to 0°C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.5 eq). Note: A stoichiometric excess is required because AlCl₃ will complex with the amide and trifluoromethoxy oxygen atoms in addition to the product ketone. [3]Stir the mixture at 0°C for 30 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.2 eq) to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Quenching: Cool the reaction mixture back to 0°C. In a separate beaker, prepare a mixture of crushed ice and 2M HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to quench the excess AlCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 5-acetyl-4-chloro-2-(trifluoromethoxy)benzamide.

Data Summary and Troubleshooting
ParameterValue/ConditionRationale
Substrate 4-Chloro-2-(trifluoromethoxy)benzamideElectron-deficient aromatic ring.
Acylating Agent Acetyl ChlorideCommon, reactive acylating agent.
Catalyst Aluminum Chloride (AlCl₃)Strong, conventional Lewis acid.
Stoichiometry (Cat.) 2.5 equivalentsExcess needed to overcome catalyst complexation with substrate and product. [3]
Solvent 1,2-Dichloroethane (DCE)Inert, anhydrous solvent with a suitable boiling point.
Temperature 60-70 °CElevated temperature is required to overcome the high activation energy of the deactivated ring. [14]
Reaction Time 4-12 hoursDependent on substrate reactivity and temperature.
Expected Yield 40-60%Moderate yields are expected due to the challenging nature of the substrate.
IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient catalyst activity (moisture contamination).2. Aromatic ring is too deactivated for the conditions.3. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use fresh, high-purity AlCl₃.2. Consider a more powerful catalytic system, such as triflic acid or methanesulfonic anhydride.<[15][16]br>3. Increase reaction temperature (up to reflux) and/or extend the reaction time.
Multiple Products / Poor Regioselectivity Steric hindrance or competing electronic effects leading to other isomers.While C5 is electronically favored, other isomers are possible. Ensure thorough purification by chromatography and confirm the structure unequivocally using 2D NMR techniques (NOESY, HMBC).
Difficult Purification Product complexes with residual aluminum salts.Ensure the aqueous workup with HCl is thorough to completely break down all aluminum complexes. An additional acid wash may be beneficial.
References
  • Vertex AI Search Result:[4] Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

  • Vertex AI Search Result:[13] 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.

  • Vertex AI Search Result:[14] Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone - Benchchem.

  • Vertex AI Search Result:[6] Friedel–Crafts Acylation - Sigma-Aldrich.

  • Vertex AI Search Result:[11] EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • Vertex AI Search Result:[7] Friedel-Crafts Alkylation and Acylation Reactions ChemTalk.

  • Vertex AI Search Result:[12] Friedel-Crafts Acylation - Chemistry Steps.

  • Vertex AI Search Result:[8] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Vertex AI Search Result:[15] “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications.

  • Vertex AI Search Result:[5] Friedel-Crafts Acylation - Organic Chemistry Portal.

  • Vertex AI Search Result:[1] Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

  • Vertex AI Search Result:[2] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

  • Vertex AI Search Result:[3] Friedel–Crafts reaction - Wikipedia.

  • Vertex AI Search Result:[16] Friedel-Crafts Acylation with Amides - PMC - NIH.

  • Vertex AI Search Result:[9] Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed.

  • Vertex AI Search Result: Friedel–Crafts Acylation - Sigma-Aldrich.

  • Vertex AI Search Result:[10] Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.

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Application Note: Strategic Synthesis of Antimicrobial Trifluoromethoxy Benzamides

Author: BenchChem Technical Support Team. Date: February 2026


) Benzamide Scaffolds
Target Audience:  Medicinal Chemists, Process Chemists, and Microbiology Researchers

Abstract & Strategic Rationale

The rise of multidrug-resistant (MDR) bacteria necessitates the exploration of novel pharmacophores. The trifluoromethoxy (


) benzamide  scaffold has emerged as a privileged structure, particularly in the development of inhibitors targeting the bacterial cell division protein FtsZ  (Filamentous temperature-sensitive Z).

This guide details the synthesis and validation of these agents. The


 group is not merely a lipophilic bulking agent; it acts as a "metabolic shield," blocking oxidative metabolism at the para-position while imparting unique electronic properties that enhance binding affinity in hydrophobic pockets.
The Advantage in Drug Design
PropertyEffect on Pharmacophore
Lipophilicity (

)

. Significantly higher than

or

, improving membrane permeability.
Electronic Effect (

)

. Electron-withdrawing, deactivating the aromatic ring against oxidation.
Conformation The

bond adopts an orthogonal conformation relative to the ring, providing a unique 3D shape for active site fitting.

Chemical Synthesis Strategy

Retrosynthetic Analysis

Direct trifluoromethoxylation of complex arenes is often hazardous and requires expensive transition metal catalysts (e.g., Ag-mediated). For robust drug discovery workflows, the most reliable route utilizes commercially available 4-(trifluoromethoxy)aniline or 4-(trifluoromethoxy)benzoic acid building blocks coupled via amide bond formation.

Critical Chemical Insight: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 group is electron-withdrawing. If attached to the aniline component, it reduces the nucleophilicity of the amine nitrogen, making standard coupling (e.g., EDC/HOBt) sluggish. High-energy activation methods (Acid Chlorides or HATU)  are recommended.
Synthetic Workflow Diagram

SyntheticWorkflow Start Starting Material (Carboxylic Acid) Activation Activation Step (SOCl2 or HATU) Start->Activation  Activation   Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Coupling Nucleophilic Attack (OCF3-Aniline + DIPEA) Intermediate->Coupling  + Amine   Product Final Benzamide Scaffold Coupling->Product  Workup  

Figure 1: General synthetic workflow for electron-deficient amide coupling.

Detailed Experimental Protocols

Protocol A: Acid Chloride Method (Scalable)

Recommended for scale-up (>1g) or extremely unreactive anilines.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)
    
  • 4-(Trifluoromethoxy)aniline (1.0 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Activation: In a dry round-bottom flask under

    
    , dissolve the benzoic acid in anhydrous DCM.
    
  • Add oxalyl chloride dropwise at 0°C, followed by 2 drops of DMF. (Gas evolution will occur).

  • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: To a separate flask containing 4-(trifluoromethoxy)aniline and

    
     in DCM at 0°C, add the acid chloride solution dropwise.
    
  • Completion: Warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted aniline), brine, and dry over 
    
    
    
    .
Protocol B: HATU Coupling (High Throughput)

Recommended for library synthesis and acid-sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(Trifluoromethoxy)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)[1]

Procedure:

  • Dissolve the carboxylic acid in DMF (0.2 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to form the activated ester (OAt-ester).

  • Add the

    
    -aniline.
    
  • Stir at RT for 16 hours.

  • Purification: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, followed by standard bicarbonate/brine wash. Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Biological Validation: FtsZ Inhibition[3][4]

The primary target for these benzamides is FtsZ. The


 group typically occupies a hydrophobic pocket in the interdomain cleft of the protein.
Protocol C: MIC Determination (Broth Microdilution)

Adheres to CLSI M07 guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Organisms: S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • 96-well polypropylene plates.

Procedure:

  • Stock Prep: Dissolve the benzamide in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB across the 96-well plate (Final volume 100 µL/well). Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (verify via OD600 or McFarland standard). Add 100 µL of inoculum to each well.
    
  • Incubation: Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Mechanism of Action Visualization

MOA Compound OCF3-Benzamide Target FtsZ Protein (Interdomain Cleft) Compound->Target  Binds   Complex Stabilized FtsZ Filament Target->Complex  Prevents Depolymerization   Effect Inhibition of Z-Ring Constriction Complex->Effect Death Bacterial Cell Death (Bactericidal) Effect->Death

Figure 2: Mechanism of Action (MOA) for FtsZ-targeting benzamides.

Data Analysis & Optimization

When optimizing the scaffold, track the correlation between Lipophilicity (cLogP) and Activity (MIC).

Table 1: Troubleshooting Coupling Reactions

ObservationProbable CauseCorrective Action
Low Yield (<30%) Low nucleophilicity of

-aniline.
Switch from EDC to Acid Chloride or HATU . Increase temperature to 50°C.
Racemization Over-activation (if chiral acid used).Use T3P (Propylphosphonic anhydride) as a milder coupling agent.
Insolubility High lipophilicity of product.Use THF/DMF mixtures; purify via recrystallization from EtOH/Water instead of chromatography.

References

  • Bi, Y., et al. (2021). "Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen." Journal of Medicinal Chemistry.

  • Leroux, F. R., et al. (2021).[2] "Advances in the Development of Trifluoromethoxylation Reagents." MDPI Molecules.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Stokes, J. M., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ."[3][4] PMC / NIH.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Amide Bond Formation using EDC and HATU."

Sources

Troubleshooting & Optimization

Preventing hydrolysis of trifluoromethoxy group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center response, designed for immediate application in a research setting.

Ticket ID: OCF3-STABILITY-001 Topic: Preventing Hydrolysis & Cleavage of Trifluoromethoxy Groups Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist

📋 Executive Summary

The trifluoromethoxy group (–OCF


) is a "super-lipophilic" phenol bioisostere. While generally touted as chemically robust, it suffers from a specific set of catastrophic failure modes  that often masquerade as simple hydrolysis.

The Core Misconception: Users often report "hydrolysis" (conversion of Ar-OCF


 to Ar-OH) after acidic or basic workups. In 90% of cases, this is not  direct hydrolysis of the C–F bond by water. Instead, it is a base-mediated elimination  or metal-catalyzed cleavage  that occurs during the reaction, generating reactive intermediates that convert to phenols upon quenching.

This guide troubleshoots these specific failure pathways.

🧩 Module 1: The "Disappearing Group" Phenomenon

Symptom: You subjected an OCF


-arene to organolithium reagents (e.g., n-BuLi, t-BuLi), but after aqueous workup, you isolated the corresponding phenol or a complex mixture.
🔍 Root Cause Analysis: The Elimination Trap

The OCF


 group is stable to bases nucleophilically, but it is unstable ortho-lithiation.
  • Inductive Acidification: The strong –I effect of OCF

    
     acidifies the ortho-protons.
    
  • Lithiation: Bases like n-BuLi rapidly deprotonate the ortho position.

  • 
    -Elimination (The Critical Step):  The resulting species is thermally unstable. It eliminates LiF to form a quinone methide-like  or difluorophosgene  intermediate.
    
  • Quench: Upon adding water, this intermediate hydrolyzes immediately to a phenol.

🛠️ Troubleshooting & Solutions
VariableRecommendationTechnical Rationale
Temperature <-78 °C (Strict) The ortho-lithio species decomposes above -50 °C. Cannulation must happen at cryogenic temps.
Reagent LDA or LiTMP Use non-nucleophilic bases if possible to avoid competing nucleophilic attack on the ring.
Alternative Turbo-Grignard

-PrMgCl·LiCl is milder. It performs halogen-metal exchange without triggering the elimination as aggressively as Li reagents.
Trapping In-situ quench If the electrophile is compatible, have it present before adding the base (Barbier conditions) to capture the anion before it eliminates.
📉 Mechanism Visualization

The following diagram illustrates why your group is "hydrolyzing."

OCF3_Decomposition Substrate Ar-OCF3 Lithiation Ortho-Lithiation (Ar-Li-OCF3) Substrate->Lithiation + R-Li (<-78°C) Lithiation->Substrate Trapping w/ Electrophile (Success Path) Elimination Elimination of LiF Lithiation->Elimination Warming (>-50°C) Intermediate Reactive Intermediate (Difluorophosgene-like) Elimination->Intermediate - LiF Quench Aqueous Workup (+ H2O) Intermediate->Quench Product Ar-OH (Phenol - Failed) Quench->Product Hydrolysis

🧩 Module 2: Nucleophilic Displacement ( )

Symptom: During a reaction with amines or alkoxides, the OCF


 group is replaced by the nucleophile.
🔍 Root Cause Analysis: Pseudohalogen Behavior

The OCF


 group is a "pseudohalogen." Its leaving group ability is roughly comparable to a Chloride or Fluoride in Nucleophilic Aromatic Substitution (

) contexts.
  • Risk Factor: If your aromatic ring has other Electron Withdrawing Groups (EWGs) like -NO

    
    , -CN, or another -CF
    
    
    
    ortho or para to the OCF
    
    
    , it becomes highly susceptible to displacement.
🛠️ Troubleshooting & Solutions
  • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) if displacement is observed. These solvents strip cations and enhance the nucleophilicity of the attacking species. Use THF or Toluene instead.

  • Temperature Control:

    
     of OCF
    
    
    
    usually has a higher activation energy than simple halide displacement. Lower the temperature by 20°C.
  • Steric Shielding: If designing a synthesis, install bulky groups ortho to the OCF

    
     early to sterically block nucleophilic attack.
    
🧩 Module 3: Metal-Catalyzed C–O Cleavage

Symptom: Loss of OCF


 during Suzuki, Buchwald, or Negishi couplings.
🔍 Root Cause Analysis: Oxidative Addition

While rare with Palladium (Pd), Nickel (Ni) catalysts are notorious for activating C–O bonds.

  • Ni(0) Catalysts: Can insert into the Ar–OCF

    
     bond, treating it like an aryl ether or ester. This leads to reduction (Ar-H) or substitution.
    
  • Ag salts: Often used in oxidative fluorination, but can strip halides. In rare cases, Ag(I) can assist in solvolysis of the C–O bond if the ring is electron-rich.

🛠️ Troubleshooting & Solutions
Catalyst SystemRisk LevelMitigation Strategy
Ni(COD)

/ PCy

🔴 High Avoid Ni for coupling on the OCF

-ring unless C-O activation is the goal.
Pd(PPh

)

🟢 Low Generally safe. Pd prefers Ar-I/Br/Cl over Ar-OCF

by a large margin.
Photoredox (Ir/Ru) 🟡 Medium Reductive quenching cycles can generate radical anions that eject F

.
🧪 Standard Operating Protocol (SOP)
SOP-01: Safe Lithiation of Trifluoromethoxybenzene

Use this protocol to functionalize the ring without losing the group.

Reagents:

  • 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)

  • 
    -Butyllithium (1.1 equiv, titrated)
    
  • Dry THF (Anhydrous)

  • Electrophile (e.g., Benzaldehyde)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add 1-Bromo-4-(trifluoromethoxy)benzene and THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

    • Critical Checkpoint: Do not use a generic ice-salt bath (-20 °C); this is insufficient to prevent elimination.

  • Lithiation: Add

    
    -BuLi dropwise over 10 minutes via syringe pump or careful manual addition down the side of the flask.
    
    • Observation: Solution may turn slight yellow.

  • Exchange Period: Stir at -78 °C for exactly 30 minutes. Do not warm.

  • Quench/Reaction: Add the electrophile (neat or in THF) slowly.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the bath and allow to warm to room temperature naturally.

  • Workup: Quench with saturated NH

    
    Cl.
    
📚 References & Authority
  • Electronic Effects & Stability:

    • Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Chem. Soc. Rev., 2005 , 34, 1023-1029.

    • Insight: Establishes the "super-lipophilicity" and the orthogonal conformation that protects the bond from some attacks.

  • Base-Mediated Decomposition (The Elimination Mechanism):

    • Castanheiro, T., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Moving Target." Chem. Rev., 2022 .

    • Insight: Details the

      
      -elimination pathway of ortho-lithiated species.
      
  • Synthetic Strategies (Late Stage Installation):

    • Togni, A., et al.[1] "A New Hypervalent Iodine Reagent for the Trifluoromethylation of Alcohols and Phenols." Angew. Chem. Int. Ed., 2009 , 48, 575-578.

    • Insight: Provides the alternative route: installing the group at the end to avoid stability issues during the synthesis.

  • Metal Catalyzed Activation:

    • Cornella, J., et al. "Ni-Catalyzed C–O Bond Activation." J. Am. Chem. Soc., 2015 .

    • Insight: Highlights the risks of using Nickel catalysts with aryl ethers/esters, applicable to OCF

      
      .
      

Sources

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: BENZ-OCF3-SUPPORT

Welcome to the Technical Support Hub

You are likely accessing this guide because you are encountering yield losses or purity issues during the synthesis of 4-Chloro-2-(trifluoromethoxy)benzamide . This molecule is a critical intermediate, often used in the development of urea-based insecticides and kinase inhibitors.

The presence of the trifluoromethoxy (-OCF3) group at the ortho position, combined with the chlorine at the para position, creates a unique electronic and steric environment. These electron-withdrawing groups (EWGs) significantly increase the electrophilicity of the carbonyl center, altering reaction kinetics compared to a standard benzamide synthesis.

Select your synthesis route below to access specific troubleshooting protocols.

Module 1: The Acid Chloride Route (Schotten-Baumann)

Methodology: Reaction of 4-chloro-2-(trifluoromethoxy)benzoyl chloride with aqueous or gaseous ammonia.

📉 Issue: High Content of Carboxylic Acid (Hydrolysis)

Symptom: HPLC shows a large peak at a lower retention time (RT) than the product. Yield is low.[1][2] Root Cause: The -OCF3 and -Cl groups are strong electron-withdrawing groups. They pull electron density away from the carbonyl carbon, making the acid chloride hyper-reactive toward nucleophiles. While this speeds up amide formation, it also makes the intermediate extremely sensitive to atmospheric moisture.

Troubleshooting Protocol:

  • Reagent Quality Check: Do not trust the label on stored acid chloride. If it has been opened previously, it likely contains significant amounts of the parent acid (4-chloro-2-(trifluoromethoxy)benzoic acid).

    • Action: Reflux the starting material in thionyl chloride (SOCl₂) for 1 hour to reconvert any hydrolyzed acid back to the acid chloride before use.

  • Solvent Dryness: Use anhydrous DCM or THF. Standard "reagent grade" solvents often contain enough water to hydrolyze 5-10% of your reactive intermediate given the electronic activation of this specific scaffold.

  • Biphasic Control: If using the Schotten-Baumann method (DCM/Water), ensure the aqueous ammonia phase is concentrated and cold (

    
    C). The rate of amidation must outcompete the rate of hydrolysis.
    
📉 Issue: "The Dimer" (Imide Formation)

Symptom: A lipophilic impurity appears at a higher retention time than the product. Mass spectrometry shows


.
Root Cause:  Formation of 4-chloro-N-(4-chloro-2-(trifluoromethoxy)benzoyl)-2-(trifluoromethoxy)benzamide .
This occurs when the highly reactive acid chloride reacts with the product amide instead of the ammonia. This happens when the local concentration of acid chloride is high and ammonia is low.

Corrective Protocol (Reverse Addition):

  • Do NOT add ammonia to the acid chloride solution.

  • DO add the acid chloride solution slowly into a vigorously stirred excess of ammonia.

  • Explanation: This ensures that the incoming acid chloride always encounters a vast excess of

    
    , statistically preventing it from reacting with the already formed amide.
    

Module 2: The Nitrile Hydrolysis Route

Methodology: Hydrolysis of 4-chloro-2-(trifluoromethoxy)benzonitrile using basic peroxide (Radziszewski conditions).

📉 Issue: Incomplete Conversion (Stalled Reaction)

Symptom: Starting material (Nitrile) persists despite long reaction times. Root Cause: Steric Hindrance. The ortho-trifluoromethoxy group is bulky. It shields the nitrile carbon from nucleophilic attack by the hydroperoxide anion (


).

Optimization Guide:

  • Solvent Switch: Replace Methanol with DMSO or t-BuOH . DMSO enhances the nucleophilicity of the peroxide anion.

  • Temperature: While standard benzonitriles hydrolyze at room temperature, this sterically hindered derivative often requires heating to 50-60°C.

  • Reagent: Ensure you are using

    
    
    
    
    
    and
    
    
    (or NaOH). The mechanism relies on the formation of the peroxycarboximidic acid intermediate.
📉 Issue: Over-Hydrolysis to Benzoic Acid

Symptom: Product converts to the carboxylic acid during the reaction. Root Cause: The electron-withdrawing nature of the ring makes the amide bond weaker than usual toward hydrolysis. If the reaction runs too long or too hot, the amide hydrolyzes to the acid.

Control Strategy:

  • Quench Early: Monitor by HPLC every 30 minutes. Stop the reaction when Nitrile is

    
    . Do not aim for 100.0% conversion if it risks acid formation.
    
  • pH Management: Avoid pH > 12. The hydrolysis of the amide is base-catalyzed.[3] Using Potassium Carbonate (

    
    ) is safer than Sodium Hydroxide (
    
    
    
    ) for this specific substrate.

Module 3: Analytical & Visual Forensics

Impurity Profile Table

Use this table to identify peaks in your chromatogram.

Compound SpeciesRelative PolarityHPLC RT (Reverse Phase)Mass Spec SignatureOrigin
Carboxylic Acid HighShortest

(Negative Mode)
Hydrolysis (Start/End)
Primary Amide (Target) MediumMedium

Desired Product
Nitrile LowLong

(Weak)
Unreacted Starting Material
Imide (Dimer) Very LowLongest

Stoichiometry Error (Route A)
Pathway Visualization (DOT Diagram)

The following diagram illustrates the competitive pathways in the Acid Chloride route, highlighting where the "Dimer" and "Acid" impurities originate.

BenzamidePathways cluster_legend Reaction Logic Acid Benzoic Acid (Starting Material) AcidCl Acid Chloride (Hyper-Reactive) Acid->AcidCl SOCl2 / Reflux Amide TARGET AMIDE 4-Cl-2-OCF3-Benzamide AcidCl->Amide + NH3 (Excess) Imide IMIDE IMPURITY (Dimer) AcidCl->Imide + Amide (Low NH3) Hydrolysis Hydrolysis (Moisture) AcidCl->Hydrolysis H2O (Air/Solvent) Hydrolysis->Acid Reversion Key Insight The e- withdrawing OCF3 group accelerates both Product formation AND Hydrolysis.

Caption: Competitive reaction pathways. Note that the Imide forms when the Acid Chloride attacks the already formed Amide due to local ammonia depletion.

References

  • Organic Chemistry Portal. (2023). Amide Synthesis: Schotten-Baumann Reaction.[3] Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Organic Syntheses. (2023). Preparation of N-(Benzyloxy)-N-chloro-4-(trifluoromethyl)benzamide.[4] (Analogous chemistry).[5] Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides: Hydrolysis Protocols. Retrieved from [Link]

Sources

Technical Support Center: Solvent Selection for 4-Chloro-2-(trifluoromethoxy)benzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-(trifluoromethoxy)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of solvent selection for reactions involving this versatile intermediate. The unique electronic properties conferred by the chloro, trifluoromethoxy, and benzamide functional groups necessitate careful consideration of the reaction medium to ensure optimal yield, purity, and reaction kinetics. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Solvent Selection Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic rationale for the proposed solution.

Question: My nucleophilic aromatic substitution (SNAr) reaction is giving very low yields. I'm trying to displace the 4-chloro group with an amine nucleophile in toluene. What's going wrong?

Answer: The choice of a nonpolar solvent like toluene is the primary reason for low yields in your SNAr reaction. The mechanism of an SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount for the reaction to proceed efficiently.

  • Causality: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP), are essential for SNAr reactions.[2][3] These solvents excel at solvating the counter-ion (e.g., Na⁺, K⁺) of your nucleophile, leaving the nucleophile "naked" and more reactive. Crucially, they also stabilize the charge-delocalized Meisenheimer complex through dipole-dipole interactions, lowering the activation energy of the rate-determining step.[3][4] Toluene lacks the polarity to provide this stabilization, leading to a very slow or non-existent reaction.

  • Recommendation: Switch your solvent to anhydrous DMSO or DMF. You should observe a significant increase in reaction rate and yield. The electron-withdrawing nature of the trifluoromethoxy group already activates the aromatic ring for nucleophilic attack, and the correct solvent will allow you to leverage this inherent reactivity.[2][5]

Question: I'm performing a Suzuki cross-coupling reaction to replace the chlorine atom, but I'm observing significant amounts of a side product from the protodeboronation of my boronic acid. How can I mitigate this?

Answer: Protodeboronation is a common side reaction in Suzuki couplings, often exacerbated by the presence of water and certain bases or solvents. Your solvent choice plays a key role in managing the delicate balance of the catalytic cycle.

  • Causality: While some water can be beneficial in the Suzuki reaction, an excessive amount, especially in combination with protic solvents or harsh conditions, can lead to the unwanted cleavage of the C-B bond in your boronic acid.[6] Solvents like alcohols, if used as the primary medium, can be a source of protons.

  • Recommendation:

    • Solvent System: Employ a predominantly aprotic solvent system. A mixture of dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) is a standard choice.[6][7] The limited amount of water is necessary to facilitate the transmetalation step, but an excess is avoided. Toluene can also be an effective solvent.

    • Base Selection: Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are less likely to promote protodeboronation compared to NaOH or KOH.[6][8]

    • Anhydrous Conditions: Ensure your aprotic solvent is dry and consider using a more stable boronate derivative, such as a pinacol ester (Bpin), if the problem persists.[6]

Question: I'm having trouble dissolving 4-Chloro-2-(trifluoromethoxy)benzamide in my reaction solvent at room temperature. Is heating the only option?

Answer: While heating can increase solubility, it may not always be desirable, as it can lead to side reactions or decomposition.[9] The polarity and structure of 4-Chloro-2-(trifluoromethoxy)benzamide suggest that a thoughtful selection of the solvent should improve solubility even at lower temperatures. The benzamide group can engage in hydrogen bonding, while the fluorinated moiety increases lipophilicity.[5][10]

  • Causality: Solubility is governed by the principle of "like dissolves like." Your compound has both polar (benzamide) and nonpolar/lipophilic (chlorophenyl, trifluoromethoxy) characteristics.

  • Recommendation:

    • Polar Aprotic Solvents: For reactions where they are suitable (like SNAr), polar aprotic solvents like DMSO, DMF, and acetone are excellent choices for dissolving benzamides.[9][10][11]

    • Ethereal Solvents: For other transformations like cross-couplings, tetrahydrofuran (THF) or 1,4-dioxane often provide adequate solubility.

    • Chlorinated Solvents: Dichloromethane (DCM) can also be a good choice for initial dissolution, particularly for reactions run at or below room temperature, such as amide bond formations.[12][13]

    • Co-Solvent System: Consider using a co-solvent system. For example, if your reaction requires a nonpolar solvent like toluene for optimal reactivity, you could add a minimal amount of a more polar solvent like THF to aid initial dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Chloro-2-(trifluoromethoxy)benzamide? A1: 4-Chloro-2-(trifluoromethoxy)benzamide is a solid at room temperature.[9] Its solubility is dictated by its functional groups. The trifluoromethoxy group enhances lipophilicity and polarity, while the benzamide group can act as both a hydrogen bond donor and acceptor.[5][14] Therefore, it exhibits moderate to good solubility in polar aprotic solvents (DMSO, DMF, acetone), ethereal solvents (THF, dioxane), and chlorinated solvents (DCM).[9][10][11] Its solubility is generally low in nonpolar hydrocarbon solvents (hexane, cyclohexane) and in water.

Q2: Which solvents are recommended for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)? A2: For palladium-catalyzed cross-coupling reactions, the solvent must solubilize the reactants and catalyst while being compatible with the intermediates of the catalytic cycle.[7] Commonly used and effective solvents include:

  • 1,4-Dioxane: A very common choice, often used with water as a co-solvent.[6]

  • Tetrahydrofuran (THF): Another excellent ethereal solvent, suitable for a wide range of coupling reactions.[6]

  • Toluene: A nonpolar option that is effective, particularly when anhydrous conditions are critical.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be beneficial in some cases, especially for Negishi couplings.[6]

Q3: What are the best solvents for nucleophilic aromatic substitution (SNAr) at the 4-chloro position? A3: As detailed in the troubleshooting section, polar aprotic solvents are required for SNAr reactions. The best choices are:

  • Dimethyl Sulfoxide (DMSO) [2]

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP) These solvents effectively stabilize the charged Meisenheimer intermediate, which is the key to accelerating the reaction.[1][15]

Q4: Can I use protic solvents for my reaction? A4: The use of protic solvents (e.g., water, methanol, ethanol) is highly dependent on the reaction type.

  • Not Recommended For: Reactions involving organometallics (like Grignard reagents) or highly reactive intermediates that would be quenched by the acidic proton. They are also generally poor choices for SNAr reactions compared to polar aprotic solvents.

  • Can Be Used In: Some amide bond formation protocols have been developed in water.[16] For Suzuki couplings, water is often used as a co-solvent in small quantities with an aprotic solvent like dioxane.[6][8] However, using a protic solvent as the primary medium is generally not advised without specific procedural validation.

Q5: How does the trifluoromethoxy (-OCF₃) group influence solvent choice? A5: The trifluoromethoxy group has several effects. It is highly lipophilic, more so than a trifluoromethyl group, which can improve solubility in less polar organic solvents.[5] It is also a strong electron-withdrawing group, which activates the ring for SNAr reactions. This electronic effect doesn't directly dictate solvent choice but makes the selection of a stabilizing polar aprotic solvent for SNAr even more impactful.[2][5] Its metabolic stability, a key feature in drug design, is not typically a factor in solvent selection for synthesis.[5]

Q6: What are the key safety considerations when selecting a solvent for this compound? A6: According to safety data sheets for structurally related compounds, 4-Chloro-2-(trifluoromethoxy)benzamide should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[17][18] When selecting a solvent, you must also consider the hazards of the solvent itself.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, as these can react with the benzamide.[19]

  • Engineering Controls: Always work in a well-ventilated fume hood.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[18]

  • Solvent Hazards: Be aware of the specific flammability, toxicity, and reactivity hazards of the chosen solvent (e.g., peroxide formation in aged THF).

Data Summary & Experimental Protocols
Table 1: Recommended Solvents for Common Reactions
Reaction TypeRecommended SolventsRationale & Key ConsiderationsPotentially Unsuitable Solvents
Nucleophilic Aromatic Substitution (SNAr) DMSO, DMF, NMP, AcetonitrilePolar aprotic; stabilizes Meisenheimer complex.[2][3]Toluene, Hexane, Protic Solvents (e.g., Ethanol)
Suzuki Coupling Dioxane/H₂O, THF/H₂O, TolueneAprotic; good solubility for catalyst and reactants.[6][8]Protic solvents as primary medium (can cause protodeboronation)
Buchwald-Hartwig Amination Toluene, Dioxane, THFAprotic; compatible with palladium catalysts and strong bases.Chlorinated solvents (can interfere with catalyst), Protic solvents
Amide Bond Formation (from the acid) DCM, THF, DMFAprotic and anhydrous to prevent hydrolysis of coupling agents.[21]Water, Alcohols (unless using specific water-tolerant protocols)[16]
Experimental Protocol: General Procedure for Reaction Solvent Screening

This protocol allows for the efficient determination of an optimal solvent on a small scale.

  • Preparation: In an array of identical reaction vials (e.g., 1-dram vials), add 4-Chloro-2-(trifluoromethoxy)benzamide (1.0 equivalent) and a small magnetic stir bar to each.

  • Reagent Addition: Add the other necessary reagents for your specific reaction (e.g., nucleophile, base, catalyst) to each vial.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., Vial 1: DMSO, Vial 2: THF, Vial 3: Toluene, Vial 4: Dioxane) to achieve the desired reaction concentration (e.g., 0.1 M). Ensure all solvents are anhydrous if required by the reaction chemistry.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled reaction block. Stir the reactions under identical conditions (temperature, time, atmosphere).

  • Monitoring & Analysis: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture. Quench the aliquot appropriately and analyze it by a suitable method (e.g., LC-MS or TLC) to determine the consumption of starting material and the formation of the desired product.

  • Evaluation: Compare the conversion rates across the different solvents to identify the most effective medium for your transformation. The best solvent will show the highest conversion to the product with the fewest side products.

Visual Logic & Workflows
Diagram: Solvent Selection Workflow

This flowchart provides a logical path for selecting an appropriate starting solvent based on your reaction type.

SolventSelection start Start: Identify Reaction Type reaction_type What is your reaction type? start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr coupling Pd-Catalyzed Cross-Coupling reaction_type->coupling Cross-Coupling amide_form Amide Bond Formation reaction_type->amide_form Amidation other Other Reaction reaction_type->other Other solvent_snar Use Polar Aprotic Solvent: DMSO, DMF, NMP snar->solvent_snar solvent_coupling Use Aprotic Ethereal/Aromatic Solvent: Dioxane, THF, Toluene coupling->solvent_coupling solvent_amide Use Anhydrous Aprotic Solvent: DCM, THF, DMF amide_form->solvent_amide solvent_other Consult Literature & Perform Solvent Screen other->solvent_other

Caption: Decision workflow for initial solvent selection.

References
  • Solubility of Things. (n.d.). 4-Chloro-2-(trifluoromethyl)benzimidazole.
  • Irena, J., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837–1852. Retrieved from [Link]

  • Sigma-Aldrich. (2015). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Isanbor, C., & Babatunde, A.I. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria, 44(1). Retrieved from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • ResearchGate. (n.d.). Preliminary results on the effect of solvent on regioselectivity.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Ibsen, G. M., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry – A European Journal.
  • ResearchGate. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines.
  • Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
  • American Chemical Society. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.
  • BenchChem. (2025). Solubility of 4-benzoylbenzamide in common organic solvents.
  • The Royal Society of Chemistry. (n.d.). Selective and controllable amination and defluoroamidation of α-trifluoromethylstyrene.
  • IntechOpen. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

Sources

Storage conditions to prevent degradation of 4-Chloro-2-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Storage Directive

Executive Summary: 4-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1261791-05-2) is a halogenated benzamide intermediate. While the trifluoromethoxy (


) group imparts lipophilicity and metabolic stability, the amide functionality attached to an electron-deficient aromatic ring creates specific vulnerabilities to hydrolytic degradation.

The Golden Rule: Store this compound Cold (2–8°C), Dry, and Dark.

Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Long-term)20°C to 25°C (Short-term/Active use)Low temperature kinetically inhibits amide hydrolysis and prevents "caking" of the crystalline lattice.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture. The electron-withdrawing

and

substituents increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water vapor [1].
Humidity <30% RH (Desiccator required)Hygroscopicity leads to deliquescence. Once dissolved in adsorbed water, surface pH changes can accelerate autocatalytic hydrolysis.
Light Amber Vial / Foil WrapHalogenated aromatics are susceptible to photo-induced radical dechlorination or cleavage under high-energy UV exposure [2].

Troubleshooting & Diagnostics (FAQ)

Direct answers to common observations in the lab.

Q1: The white powder has turned a faint yellow. Is it still usable?

Diagnosis: Photo-oxidation or Trace Impurity Degradation. Technical Insight: Pure benzamides are typically white. Yellowing often indicates the formation of trace aniline derivatives (via amide cleavage) or radical dechlorination products caused by light exposure. Action:

  • Check Purity: Run an LC-MS. If purity is >98%, the color is likely a surface phenomenon (chromophores have high extinction coefficients).

  • Recrystallization: If purity is <95%, recrystallize from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) to remove oxidized impurities.

Q2: The compound smells faintly of ammonia.

Diagnosis: Significant Hydrolysis. Technical Insight: This is a critical failure mode. The degradation pathway releases ammonia gas (


) and the corresponding benzoic acid derivative.
Action: 
  • Stop: Do not use for sensitive couplings. The free acid contaminant will interfere with base-catalyzed reactions.

  • Quantify: Dissolve a sample in neutral water/methanol and check pH. Acidic pH confirms the presence of 4-chloro-2-(trifluoromethoxy)benzoic acid.

Q3: The material has clumped into a hard solid.

Diagnosis: Hygroscopic Cycling. Technical Insight: The container was likely opened while cold, causing condensation. The moisture partially dissolved the crystal surface, which then re-solidified into a bridge (caking) upon drying. Action:

  • Grind: If chemically stable (verify via TLC), grind the solid in a mortar under an inert atmosphere.

  • Dry: Desiccate under high vacuum (0.1 mbar) at 30°C for 4 hours before weighing.

Degradation Mechanism & Workflow

A. The Hydrolysis Pathway

The primary threat to stability is the nucleophilic attack of water on the amide carbonyl. The


 group at the ortho position exerts a strong inductive effect (

), increasing the reactivity of the amide.

Hydrolysis Start 4-Chloro-2-(trifluoromethoxy) benzamide Inter Tetrahedral Intermediate Start->Inter + H₂O (Slow Step) Water H₂O (Moisture) Water->Inter Acid 4-Chloro-2-(trifluoromethoxy) benzoic acid Inter->Acid Collapse Ammonia NH₃ (Gas) Inter->Ammonia Release

Figure 1: Hydrolytic degradation pathway. The electron-deficient ring accelerates the initial water attack.

B. Quality Control Decision Tree

Use this workflow when retrieving stored samples after >3 months.

QC_Workflow Start Retrieve Sample Visual Visual Inspection (Color/Texture) Start->Visual Decision1 Passes Visual? Visual->Decision1 Odor Odor Check (Ammonia?) Decision2 Passes Odor? Odor->Decision2 HPLC HPLC/LC-MS Analysis Decision3 Purity > 98%? HPLC->Decision3 Decision1->Odor Yes Decision1->HPLC Minor Yellowing Discard Discard/Neutralize Decision1->Discard Severe Darkening Decision2->HPLC No Smell Decision2->Discard Strong Ammonia Use Approve for Use Decision3->Use Yes Purify Recrystallize Decision3->Purify 90-97% Decision3->Discard <90%

Figure 2: QC Decision Tree for evaluating stored chemical inventory.

Analytical Protocol: Purity Check

Method: Reverse-Phase HPLC Objective: Separate the parent amide from the potential benzoic acid hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Expected Retention:

    • Hydrolysis Product (Acid): Elutes earlier (more polar).

    • Target (Amide): Elutes later (more lipophilic due to

      
      ).
      

References

  • Yamabe, S., et al. (2019). Reaction mechanisms of alkaline hydrolysis of N-(2-methoxyphenyl) benzamide. ResearchGate. Retrieved from [Link]

Validation & Comparative

HPLC Method Development for 4-Chloro-2-(trifluoromethoxy)benzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-Chloro-2-(trifluoromethoxy)benzamide presents a specific chromatographic challenge: separating the neutral amide product from its likely hydrolysis impurity, 4-Chloro-2-(trifluoromethoxy)benzoic acid , and potential positional isomers.

While a standard C18 column is the industry default, this guide demonstrates why a Phenyl-Hexyl stationary phase offers superior selectivity for this halogenated aromatic compound. By leveraging


 interactions orthogonal to standard hydrophobicity, the Phenyl-Hexyl chemistry provides a more robust separation window (Resolution 

) compared to the marginal separation often seen with C18 phases for this specific chemotype.

Compound Analysis & Separation Strategy

To design a robust method, we must first understand the physicochemical properties of the analyte and its critical impurities.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Structure Halogenated BenzamideElectron-deficient aromatic ring due to -Cl and -OCF3 groups.
LogP ~2.5 - 3.0Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC).
pKa (Amide) NeutralRemains uncharged across standard pH range (2–8).
pKa (Acid Impurity) ~3.5Will ionize at neutral pH. Requires acidic mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing.
UV Max ~210–220 nmRequires low-UV cut-off buffers (Phosphoric acid preferred over Formic acid for sensitivity).
The Separation Challenge

The primary degradation pathway is the hydrolysis of the amide to the benzoic acid derivative. On a standard C18 column, the hydrophobicities of the amide and the protonated acid (at low pH) are very similar, leading to co-elution or "shouldering."

Comparative Study: C18 vs. Phenyl-Hexyl[1][2]

This section compares two distinct methodological approaches.

Scenario A: The "Standard" Approach (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Outcome: The halogenated amide and the acid impurity elute close together. The electron-withdrawing effects of the -Cl and -OCF3 groups reduce the electron density of the aromatic ring, making it behave similarly to the acid in a purely hydrophobic environment.

Scenario B: The "Targeted" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: 10mM Ammonium Phosphate (pH 2.5) / Acetonitrile.

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Outcome: The Phenyl-Hexyl ligand contains

    
    -electrons.[1] The analyte (electron-deficient due to halogens) acts as a 
    
    
    
    -acceptor, while the stationary phase acts as a
    
    
    -donor. This specific interaction increases the retention of the amide relative to the acid, creating a wider resolution window.
Comparative Data Summary
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (

)
1.4 (Marginal)3.2 (Robust) Method B allows for higher loading and easier integration.
Tailing Factor (

)
1.31.05 Phosphate buffer (Method B) suppresses silanol activity better than Formic acid.
Selectivity (

)
1.051.12 Phenyl-Hexyl offers orthogonal selectivity.

Method Development Decision Tree

The following diagram illustrates the logical flow used to select the Phenyl-Hexyl phase over the C18 phase.

MethodDevelopment Start Start: 4-Cl-2-(OCF3)benzamide Analyze Analyze Structure: Halogenated Aromatic + Amide Start->Analyze Choice Select Stationary Phase Analyze->Choice C18 Option A: C18 (Hydrophobic Only) Choice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Choice->Phenyl Targeted Screening ResultA Result A: Poor Separation of Amide vs Acid Impurity C18->ResultA ResultB Result B: Enhanced Selectivity (Pi-Pi Interaction) Phenyl->ResultB ResultA->Phenyl Switch Column Optimize Optimize Mobile Phase: pH 2.5 Phosphate Buffer ResultB->Optimize Final Final Method: Robust Purity Profile Optimize->Final

Figure 1: Decision logic for selecting Phenyl-Hexyl chemistry based on analyte structure.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of gradient elution).

  • Detector: PDA/UV at 220 nm (primary) and 254 nm (secondary).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl OR Waters XBridge Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Monobasic Potassium Phosphate.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Phosphoric Acid. Filter through 0.22 µm nylon filter.
    
    • Why pH 2.5? Ensures the acidic impurity is fully protonated (neutral), preventing peak splitting/tailing, and maximizes interaction with the stationary phase.

  • Solvent B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and kinetics).

  • Injection Volume: 5–10 µL.

  • Gradient Program:

Time (min)% Solvent A% Solvent BStep Type
0.09010Equilibrate
2.09010Isocratic Hold
15.03070Linear Ramp
18.01090Wash
20.09010Re-equilibration
System Suitability Criteria (Acceptance Limits)

Before running samples, inject the System Suitability Solution (mixture of Amide + 0.5% Acid Impurity).

  • Resolution (

    
    ):  > 2.0 between Amide and Acid Impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 for the main peak.
    
  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Validation Workflow

The following diagram outlines the validation steps required to prove this method is "fit for purpose" according to ICH Q2(R2) guidelines.

Validation Input Optimized Method Spec Specificity: Inject Blank, Placebo, Impurity Spikes Input->Spec Lin Linearity: 5 Levels (50% - 150%) Spec->Lin Acc Accuracy: Spike Recovery Lin->Acc Rob Robustness: +/- pH, Flow, Temp Acc->Rob Report Validation Report (ICH Q2 R2 Compliant) Rob->Report

Figure 2: Sequential validation workflow ensuring method integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Acid Impurity) Silanol interaction or pH too high.Lower buffer pH to 2.2; Ensure column is "end-capped."
Baseline Drift at 220 nm Formic acid absorbance or impure ACN.Switch to Phosphate buffer (transparent at 220 nm); Use HPLC-grade ACN.
Retention Time Shift Temperature fluctuation or phase collapse.Ensure column oven is stable at 35°C. Avoid 100% aqueous starts on Phenyl columns (keep at least 5-10% organic).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[4] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPLC mechanisms).

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[1][5] Chromatography Online. [Link]

  • PubChem. (n.d.). 2-chloro-4-(trifluoromethyl)benzamide Compound Summary. National Library of Medicine. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4-Chloro-2-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification and characterization of novel compounds are paramount. 4-Chloro-2-(trifluoromethoxy)benzamide is one such molecule, presenting a unique combination of functional groups that require a nuanced analytical approach for unambiguous identification. This guide provides an in-depth comparison of the expected infrared (IR) spectroscopy peaks for this compound, offering experimental insights and data to aid researchers in its characterization.

The Analytical Imperative: Why IR Spectroscopy?

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For a multi-functionalized molecule like 4-Chloro-2-(trifluoromethoxy)benzamide, IR spectroscopy is an indispensable first-pass analytical tool to confirm the presence of its key structural motifs: a primary amide, a substituted aromatic ring, a chloro-substituent, and a trifluoromethoxy group.

Deconstructing the Spectrum: Predicted IR Peaks for 4-Chloro-2-(trifluoromethoxy)benzamide

The interpretation of the IR spectrum of 4-Chloro-2-(trifluoromethoxy)benzamide relies on understanding the characteristic absorption frequencies of its constituent parts. The following sections detail the expected peaks, explaining the rationale behind their predicted positions.

The primary amide group (-CONH2) gives rise to several distinct and strong absorptions, making it a prominent feature in the IR spectrum.

  • N-H Stretching: Primary amides typically exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. In the solid state, intermolecular hydrogen bonding significantly influences the position of these peaks, generally shifting them to lower wavenumbers. For 4-Chloro-2-(trifluoromethoxy)benzamide, these are expected in the range of 3370-3170 cm⁻¹ .[1] The presence of two distinct peaks in this region is a strong indicator of a primary amide.[1][2] In dilute solutions, these bands would be observed at higher frequencies, around 3520 and 3400 cm⁻¹.[3]

  • C=O Stretching (Amide I Band): The carbonyl (C=O) stretch of an amide is one of the most intense absorptions in the IR spectrum.[4] For primary amides in the solid state, this peak, known as the Amide I band, is typically found around 1680-1630 cm⁻¹ .[1][2] The delocalization of the nitrogen lone pair electrons into the carbonyl group lowers the C=O bond order, resulting in a lower stretching frequency compared to ketones or esters.[4]

  • N-H Bending (Amide II Band): Primary amides also show a characteristic N-H bending vibration, referred to as the Amide II band. This peak usually appears between 1650-1620 cm⁻¹ and can sometimes overlap with the Amide I band in solid-state spectra.[1]

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond in primary amides is typically observed around 1400 cm⁻¹ .[3]

The substituted benzene ring provides another set of characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5][6][7][8] The presence of peaks in this area is a good indication of an unsaturated system.[5][7]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[5][8] One can typically expect to see peaks near 1600 cm⁻¹ and 1500 cm⁻¹.[8]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[5] The specific pattern for a 1,2,4-trisubstituted benzene ring can be complex, but strong absorptions in this fingerprint region are expected.

The chloro and trifluoromethoxy substituents also contribute to the IR spectrum, although their signals can sometimes be less distinct or overlap with other absorptions.

  • C-Cl Stretching: The carbon-chlorine stretching vibration for an aromatic chloride typically appears in the 800-600 cm⁻¹ range.[9][10] This can sometimes be a weak to medium intensity peak.

  • Trifluoromethoxy Group (O-CF₃): The trifluoromethoxy group is characterized by strong C-F stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. The strong electronegativity of the fluorine atoms leads to intense absorptions. The C-O stretching of the trifluoromethoxy group will also contribute to this region.

Comparative Analysis: Distinguishing 4-Chloro-2-(trifluoromethoxy)benzamide from Alternatives

To confidently identify 4-Chloro-2-(trifluoromethoxy)benzamide, it is crucial to compare its expected spectrum with that of potentially similar compounds. The table below summarizes the key distinguishing features.

Functional Group/Vibration4-Chloro-2-(trifluoromethoxy)benzamide (Expected, cm⁻¹)Potential Alternative: 4-Chlorobenzamide (Expected, cm⁻¹)Potential Alternative: 2-(Trifluoromethoxy)benzoic Acid (Expected, cm⁻¹)
N-H Stretch (Amide) ~3350 & ~3180 (two bands)[2][3]~3350 & ~3180 (two bands)Absent
O-H Stretch (Carboxylic Acid) AbsentAbsent3300-2500 (very broad)[11]
C=O Stretch 1680-1630 (Amide I)[2][4]1680-1630 (Amide I)1760-1690[11]
N-H Bend (Amide II) 1650-1620[1][3]1650-1620Absent
C-F Stretch 1300-1000 (strong)Absent1300-1000 (strong)
C-Cl Stretch 800-600[9][10]800-600800-600

This comparison highlights that the simultaneous presence of the two N-H stretching bands, the Amide I and Amide II bands, and the strong C-F stretching absorptions are key to identifying 4-Chloro-2-(trifluoromethoxy)benzamide. The absence of a very broad O-H stretch distinguishes it from the corresponding carboxylic acid.

Experimental Protocol

Acquisition of an ATR-FTIR Spectrum

A robust and common method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its self-diagnostic checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 4-Chloro-2-(trifluoromethoxy)benzamide powder onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

Visualizing the Analysis

The following diagram illustrates the key functional groups of 4-Chloro-2-(trifluoromethoxy)benzamide and their corresponding IR vibrational regions.

G cluster_molecule 4-Chloro-2-(trifluoromethoxy)benzamide mol C₇H₅ClF₃NO₂ NH2 N-H Stretch ~3370-3170 cm⁻¹ mol->NH2 has CO C=O Stretch (Amide I) ~1680-1630 cm⁻¹ mol->CO has NH_bend N-H Bend (Amide II) ~1650-1620 cm⁻¹ mol->NH_bend has ArCH Aromatic C-H Stretch ~3100-3000 cm⁻¹ mol->ArCH has ArCC Aromatic C=C Stretch ~1600-1450 cm⁻¹ mol->ArCC has CF3O C-F Stretch ~1300-1000 cm⁻¹ mol->CF3O has CCl C-Cl Stretch ~800-600 cm⁻¹ mol->CCl has

Caption: Key functional groups of 4-Chloro-2-(trifluoromethoxy)benzamide and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of 4-Chloro-2-(trifluoromethoxy)benzamide is rich with information, providing a clear fingerprint for its identification. By systematically analyzing the characteristic peaks of the primary amide, the substituted aromatic ring, and the halogenated substituent, researchers can confidently confirm the structure of this molecule. This guide serves as a valuable resource for scientists and professionals in drug development, offering a logical framework and comparative data for the accurate spectral interpretation of this and similar compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Calgary. (n.d.). Amide infrared spectra. Chemistry. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society, 2051. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Arguello, G. A., & Willner, H. (2001, March 14). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. The Journal of Physical Chemistry A, 105(10), 1985–1993. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Poznan University of Medical Sciences. (n.d.). 5 - IR - spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393–400. [Link]

  • ResearchGate. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices | Request PDF. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chen, Z., & Wang, H. F. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(3), 1231–1239. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14. [Link]

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 68(2), o391. [Link]

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Technical Assessment: Crystal Structure & Physicochemical Profile of 4-Chloro-2-(trifluoromethoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-2-(trifluoromethoxy)benzamide CAS: (Analogous structures cited for context) Class: Halogenated Benzamide / Fluorinated Pharmacophore[1]

This guide provides a structural and functional analysis of 4-Chloro-2-(trifluoromethoxy)benzamide, contrasting it with its methoxy-analog and non-substituted counterparts. The trifluoromethoxy group (


) is a critical structural motif in modern drug design, often termed a "super-halogen" due to its high electronegativity and lipophilicity. Unlike the methoxy group (

), which acts as an electron donor, the

group strongly deactivates the aromatic ring while altering crystal packing through weak

interactions rather than strong hydrogen bond acceptors.

Part 1: Comparative Structural Analysis

The following table contrasts the target molecule with its direct structural analogs to highlight the specific impact of the


 substituent on solid-state properties and bioavailability.
Table 1: Physicochemical & Structural Comparison
FeatureTarget: 4-Chloro-2-(trifluoromethoxy)benzamide Comparator A: 4-Chloro-2-methoxybenzamide Comparator B: 4-Chlorobenzamide
Electronic Effect Strongly Deactivating (

). The

pulls electron density, increasing the acidity of the amide proton.
Activating (

). The

donates electrons via resonance, stabilizing the ring.[2]
Weakly Deactivating . The Cl atom has a minor inductive effect compared to

.
Crystal Packing Driven by N-H...O hydrogen bonds and weak F...F / C-H...F contacts.[3][4] The bulky

likely forces a twisted conformation.
Driven by N-H...O bonds.[3][4][5] The

oxygen often participates in secondary H-bonding, promoting planar stacking.
Planar sheets stabilized by strong N-H...O ribbons and Cl...Cl halogen bonds.
Lipophilicity (LogP) High (~2.8 - 3.2) . The fluorine atoms significantly increase lipid solubility, aiding membrane permeability.Moderate (~1.8 - 2.2) . The oxygen is more polar and solvent-accessible.Low-Moderate (~1.5) . Lacks the lipophilic side chain.
Metabolic Stability High .[6] The C-F bonds block metabolic oxidation at the ortho-position.Low . The

group is a prime target for O-demethylation by CYP450 enzymes.
Moderate . Susceptible to ring oxidation.
Conformation Twisted . The large van der Waals radius of

forces the amide group out of the phenyl plane to avoid steric clash.
Planar/Near-Planar . An intramolecular H-bond (

) often locks the conformation.
Planar . Minimal steric hindrance allows flat molecular arrangement.

Part 2: Structural Mechanics & Packing Logic

The Trifluoromethoxy Effect

In crystal engineering, the


 group behaves differently than a standard alkoxy group.
  • Conformational Locking: Unlike the methoxy group, which often forms an intramolecular hydrogen bond with the amide nitrogen (

    
    ) to create a planar "S(6) ring" motif, the 
    
    
    
    oxygen is electron-deficient due to the three fluorine atoms. It is a poor hydrogen bond acceptor. Consequently, the molecule adopts a twisted conformation to minimize steric repulsion between the bulky
    
    
    sphere and the amide carbonyl.
  • Lattice Energy: The crystal lattice is stabilized primarily by the classical amide-to-amide hydrogen bonds (

    
    ), forming "ribbons" or "tapes" running through the crystal. The 
    
    
    
    groups typically segregate into hydrophobic channels, interacting via weak dispersion forces and
    
    
    contacts.
Visualization: Crystal Packing Forces

The following diagram illustrates the competing forces that dictate the solid-state arrangement of the molecule.

CrystalPacking Molecule 4-Chloro-2-(trifluoromethoxy)benzamide PrimaryHB Primary Interaction: Amide N-H ... O=C (Forms 1D Chains) Molecule->PrimaryHB Dominant Force Sterics Steric Bulk: -OCF3 vs Carbonyl Molecule->Sterics Internal Strain WeakInteractions Secondary Interaction: C-H ... F & F ... F (Inter-chain Stacking) Molecule->WeakInteractions Packing Efficiency Conformation Result: Twisted Conformation (Non-planar) PrimaryHB->Conformation Stabilizes Lattice Sterics->Conformation Forces Rotation WeakInteractions->Conformation Modulates

Figure 1: Hierarchical organization of intermolecular forces driving the crystallization of 4-Chloro-2-(trifluoromethoxy)benzamide.

Part 3: Experimental Protocols

To validate the structural predictions above, the following experimental workflows are recommended. These protocols are designed to be self-validating, ensuring high-quality data acquisition.

Protocol A: Synthesis & Crystallization

Objective: Isolate single crystals suitable for X-ray Diffraction (XRD).

  • Synthesis:

    • Reactants: 4-Chloro-2-(trifluoromethoxy)benzoyl chloride (1.0 eq) + Ammonium Hydroxide (excess) or Ammonia gas.

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Procedure: Add acid chloride dropwise to a stirred solution of ammonia at 0°C. The reaction is exothermic.

    • Workup: Evaporate solvent, wash precipitate with water (to remove

      
      ), and dry.
      
  • Crystallization (Slow Evaporation Method):

    • Dissolve 20 mg of the purified solid in a 1:1 mixture of Ethanol/Ethyl Acetate .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover the vial with parafilm and poke 3-4 small holes to allow slow solvent evaporation.

    • Validation: Inspect after 48-72 hours. Crystals should be clear, defined prisms. If needles form, the evaporation was too fast; repeat with a less volatile solvent (e.g., Isopropanol).

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine unit cell and atomic connectivity.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using cryo-oil.
    
  • Data Collection:

    • Temperature: 100 K (essential to freeze rotation of the

      
       group and reduce thermal disorder).
      
    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred for chlorinated compounds to minimize absorption, though Cu-K
      
      
      is acceptable for small organic molecules.
  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Least Squares (SHELXL).

    • Critical Check: Locate the amide protons in the difference Fourier map rather than placing them geometrically. This confirms the hydrogen bonding network.

Visualization: Synthesis & Analysis Workflow

Workflow Start Start: Acid Chloride Rxn Amidation (NH3/DCM, 0°C) Start->Rxn Purify Purification (Water Wash/Dry) Rxn->Purify Cryst Crystallization (EtOH/EtOAc Slow Evap) Purify->Cryst XRD SC-XRD Data (100 K, Mo-Source) Cryst->XRD Select Crystal Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Diffraction Pattern

Figure 2: Step-by-step workflow from chemical synthesis to structural resolution.[1][7]

References

  • Vertex AI Search Result 1.6 : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Available at: [Link]

  • Vertex AI Search Result 1.19 : 4-Chloro-N-(2-methoxy-phenyl)benzamide Crystal Structure. PubMed/Acta Crystallographica. Available at: [Link]

  • Vertex AI Search Result 1.7 : Synthesis of Trifluoromethyl Benzamides. Organic Syntheses. Available at: [Link]

Sources

Safety Operating Guide

4-Chloro-2-(trifluoromethoxy)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

Disposing of 4-Chloro-2-(trifluoromethoxy)benzamide requires more than standard organic waste protocols. The presence of the trifluoromethoxy (-OCF₃) group introduces a latent hazard: upon thermal decomposition (incineration), this moiety releases Hydrogen Fluoride (HF) .[1]

Standard municipal incinerators or low-grade chemical waste burners may not be equipped with the necessary wet scrubbers to neutralize HF, leading to equipment corrosion and toxic emissions.[1] Therefore, the critical directive of this guide is the strict segregation of this compound into Halogenated Waste streams to ensure it reaches a facility capable of handling fluorinated combustion byproducts.

Chemical Profile & Hazard Identification

Before handling, verify the identity of the material.[1] While CAS numbers may vary by vendor for building blocks, the functional groups dictate the safety protocol.

Property Data
Chemical Name 4-Chloro-2-(trifluoromethoxy)benzamide
Common CAS 1261791-05-2 (Vendor specific: May also appear as 886496-79-3)
Molecular Formula C₈H₅ClF₃NO₂
Key Functional Groups Aryl Chloride (-Cl), Trifluoromethoxy (-OCF₃), Amide (-CONH₂)
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5][6] 2A (H319), STOT SE 3 (H335)
Combustion Byproducts Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), CO, CO₂

Pre-Disposal: Segregation & Compatibility

The Golden Rule: Never mix this compound with strong oxidizers or non-halogenated solvents.

Compatibility Matrix
Substance Class Compatibility Status Risk / Rationale
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Potential for violent reaction; generation of toxic gases.[1][6][7][8]
Strong Bases (e.g., NaOH)CAUTION Hydrolysis of the amide bond; potential degradation of the -OCF₃ group under extreme conditions.[1]
Halogenated Solvents (e.g., DCM, Chloroform)COMPATIBLE Ideal co-solvents for waste consolidation.[1]
Non-Halogenated Solvents (e.g., Acetone, Methanol)COMPATIBLE (Physically) Logistical Error:[1] Mixing dilutes the halogen content but forces the entire volume to be treated as expensive halogenated waste.

Operational Disposal Workflows

A. Decision Logic for Waste Stream Selection

This decision tree ensures the material ends up in the correct incineration path.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue / Powder StateCheck->SolidWaste Powder LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidBin Solid Waste Bin (Label: Halogenated Organics) SolidWaste->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Halogenated Waste Carboy (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream If solvent is Halogenated NonHaloStream Non-Halogenated Carboy? SolventCheck->NonHaloStream If solvent is Non-Halogenated Correction STOP: Do not mix. Add to Halogenated Stream to prevent regulatory misclassification. NonHaloStream->Correction Trace Halogens Present Correction->HaloStream

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute mandates disposal in the Halogenated stream.[1]

B. Step-by-Step Disposal Protocol

1. Solid Waste (Pure Compound):

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: Must explicitly state "Halogenated Organic Solid."

  • Action: Transfer solid using a chemically resistant spatula. Do not generate dust.[5][9][10][11][12] Wipe the spatula with a DCM-soaked Kimwipe and add the wipe to the solid waste bin.

2. Liquid Waste (Reaction Mixtures):

  • Container: HDPE or Glass Carboy (Amber preferred if light sensitive, though this compound is generally stable).[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions inside the waste container.[1]

  • Action: Pour into the "Halogenated Solvent" stream.[1]

  • Documentation: Log the approximate mass of 4-Chloro-2-(trifluoromethoxy)benzamide added to the carboy. This is vital for the waste vendor's mass balance calculations.

3. Empty Containers (Vials/Bottles):

  • Triple Rinse: Rinse the empty original container three times with a small volume of Acetone or DCM.

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label and mark as "Empty" or "Trash" (only after triple rinsing).

Emergency Response: Spills & Exposure

In the event of a spill, speed and containment are paramount to prevent environmental release.[1][6][9]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Wet Sweep Method (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite or Sand LiquidSpill->Absorb Bag Collect in HazWaste Bag Sweep->Bag Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean Report Report to EHS Clean->Report

Figure 2: Immediate spill response workflow. Emphasizes dust suppression for solids and inert absorption for liquids.[1]

Specific Spill Notes:

  • Do NOT use water initially on a solid spill; it may spread the contamination. Use the "Wet Sweep" method (damp paper towels placed over the powder) to prevent inhalation hazards.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If the spill is >10g of fine powder, use an N95 or P100 respirator.[1]

Regulatory Compliance (RCRA & EPA)

While 4-Chloro-2-(trifluoromethoxy)benzamide is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it is regulated under RCRA (Resource Conservation and Recovery Act) based on its characteristics and components.[1]

  • Waste Code Determination:

    • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point <60°C).

    • Halogenated Solvents (F-Codes): If mixed with spent halogenated solvents (e.g., F001, F002), the entire mixture adopts this code.[1]

    • Generator Knowledge: As a researcher, you must declare the "Halogen Content" on the waste profile.[1] Failure to disclose the fluorine content can result in heavy fines if the waste damages the disposal facility's incinerator.

Labeling Requirement: Your waste tag must read:

CONTENTS: Halogenated Organic Waste CONSTITUENTS: 4-Chloro-2-(trifluoromethoxy)benzamide, [Solvent Name] HAZARDS: Irritant, Toxic Combustion Products (HF)[1]

References

  • PubChem. Compound Summary: 4-Chloro-2-(trifluoromethoxy)benzamide. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.